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  • Product: 1-(2,4,6-Trimethylbenzyl)piperazine
  • CAS: 41717-26-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-(2,4,6-Trimethylbenzyl)piperazine

Introduction 1-(2,4,6-Trimethylbenzyl)piperazine is a significant substituted piperazine derivative with applications in pharmaceutical research and development. The piperazine moiety is a common scaffold in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2,4,6-Trimethylbenzyl)piperazine is a significant substituted piperazine derivative with applications in pharmaceutical research and development. The piperazine moiety is a common scaffold in medicinal chemistry, and its N-substitution allows for the modulation of pharmacological properties. This guide provides a comprehensive overview of the primary synthetic route to 1-(2,4,6-trimethylbenzyl)piperazine, detailing the underlying chemical principles, a step-by-step experimental protocol, and crucial safety considerations. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of 1-(2,4,6-Trimethylbenzyl)piperazine

A clear understanding of the physical and chemical characteristics of the target compound is fundamental for its synthesis, purification, and handling.

PropertyValueSource
CAS Number 41717-26-4
Molecular Formula C₁₄H₂₂N₂
Molecular Weight 218.34 g/mol
Appearance White to pale yellow powder/solid[1]
Melting Point 88-98 °C[1]

Core Synthesis Route: N-Alkylation of Piperazine

The most direct and widely employed method for the synthesis of 1-(2,4,6-trimethylbenzyl)piperazine is the nucleophilic substitution reaction between piperazine and 2,4,6-trimethylbenzyl chloride. This reaction is a classic example of N-alkylation of a secondary amine.

Reaction Mechanism

The synthesis proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The key steps are as follows:

  • Nucleophilic Attack: The secondary amine group of piperazine, with its lone pair of electrons, acts as a nucleophile. It attacks the electrophilic benzylic carbon of 2,4,6-trimethylbenzyl chloride. The benzylic carbon is susceptible to nucleophilic attack due to the electron-withdrawing nature of the chlorine atom.

  • Transition State: A transient, high-energy transition state is formed where the nitrogen-carbon bond is partially formed, and the carbon-chlorine bond is partially broken.

  • Leaving Group Departure: The chloride ion, a good leaving group, departs, taking the bonding electrons with it. This results in the formation of a protonated form of 1-(2,4,6-trimethylbenzyl)piperazine.

  • Deprotonation: A base, either an excess of piperazine acting as a sacrificial base or an added inorganic base, deprotonates the newly formed tertiary ammonium salt to yield the final, neutral product.

A significant challenge in this synthesis is achieving selective mono-alkylation. Due to the presence of two reactive secondary amine groups in piperazine, there is a potential for a second alkylation to occur, leading to the formation of the disubstituted byproduct, 1,4-bis(2,4,6-trimethylbenzyl)piperazine. The use of a large excess of piperazine can favor mono-alkylation by increasing the statistical probability of a 2,4,6-trimethylbenzyl chloride molecule reacting with an unreacted piperazine molecule rather than the already substituted product.

Synthesis_Mechanism

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of 1-(2,4,6-trimethylbenzyl)piperazine.

Materials and Reagents
  • Piperazine (anhydrous)

  • 2,4,6-Trimethylbenzyl chloride

  • Sodium hydroxide (NaOH)

  • Toluene

  • Ethanol

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment
  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or meter

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a significant molar excess of piperazine in a suitable solvent such as toluene or ethanol. The use of a large excess of piperazine is crucial to minimize the formation of the di-substituted byproduct.

  • Addition of Alkylating Agent: While stirring the piperazine solution, slowly add a solution of 2,4,6-trimethylbenzyl chloride in the same solvent. The addition should be done dropwise to control the initial exothermic reaction.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove any precipitated piperazine hydrochloride.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • To the resulting residue, add a sufficient amount of water and a concentrated aqueous solution of sodium hydroxide to make the solution strongly alkaline (pH > 12). This will neutralize any remaining piperazine hydrochloride and deprotonate the product.

    • Extract the aqueous layer multiple times with a suitable organic solvent such as toluene or dichloromethane.

    • Combine the organic extracts and wash them with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate by rotary evaporation to obtain the crude product.

    • The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent to yield pure 1-(2,4,6-trimethylbenzyl)piperazine.

Experimental_Workflow

Alternative Synthetic Strategy: Using Protecting Groups

To circumvent the issue of di-substitution, a more controlled synthesis can be achieved by using a protecting group strategy. The generally acceptable and widely used method to prepare monosubstituted piperazines is based on the employment of protecting groups such as tert-butyloxycarbonyl (Boc).[2]

  • Protection: One of the nitrogen atoms of piperazine is protected with a Boc group by reacting it with di-tert-butyl dicarbonate (Boc₂O). This yields N-Boc-piperazine.

  • Alkylation: The unprotected secondary amine of N-Boc-piperazine is then alkylated with 2,4,6-trimethylbenzyl chloride in the presence of a base.[3]

  • Deprotection: The Boc protecting group is subsequently removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the desired 1-(2,4,6-trimethylbenzyl)piperazine.

While this method provides better control over mono-substitution, it involves additional steps, which may result in a lower overall yield.[2]

Safety and Handling Precautions

Both piperazine and 2,4,6-trimethylbenzyl chloride are hazardous materials and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Piperazine: It is a corrosive and flammable solid.[4] It can cause skin and eye irritation.[4] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[4]

  • 2,4,6-Trimethylbenzyl chloride: This compound is corrosive and causes severe skin burns and eye damage.[5] It is also a lachrymator, meaning it can cause tearing. Inhalation should be avoided.[5]

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Characterization of the Final Product

The identity and purity of the synthesized 1-(2,4,6-trimethylbenzyl)piperazine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The ¹H NMR spectrum would show characteristic peaks for the aromatic protons of the trimethylbenzyl group, the benzylic methylene protons, and the protons of the piperazine ring.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as C-H and C-N bonds.

  • Melting Point Analysis: The melting point of the purified product should be determined and compared to the literature value. A sharp melting point range is indicative of high purity.

Conclusion

The synthesis of 1-(2,4,6-trimethylbenzyl)piperazine via direct N-alkylation of piperazine is a robust and efficient method. Careful control of reaction conditions, particularly the molar ratio of the reactants, is key to achieving a high yield of the desired mono-substituted product. The use of a protecting group strategy offers an alternative route with enhanced selectivity. As with all chemical syntheses, adherence to strict safety protocols is paramount. The comprehensive characterization of the final product is a critical step to ensure its identity and purity for subsequent applications in research and development.

References

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. 2020;25(9):2194. Available from: [Link]

  • Alfa Aesar. Safety Data Sheet - 2,4,6-Trimethylbenzyl chloride. Available from: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Piperazine. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

Sources

Exploratory

Introduction: The Piperazine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to 1-(2,4,6-Trimethylbenzyl)piperazine for Advanced Research Executive Summary: This document provides a comprehensive technical overview of 1-(2,4,6-trimethylbenzyl)piperazine, a heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2,4,6-Trimethylbenzyl)piperazine for Advanced Research

Executive Summary: This document provides a comprehensive technical overview of 1-(2,4,6-trimethylbenzyl)piperazine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. We delve into its core physicochemical properties, outline a robust and reproducible synthetic pathway via reductive amination, and detail rigorous analytical methodologies for its characterization and quality control. The guide explores the molecule's pharmacological potential by contextualizing its structural features—the sterically hindered trimethylbenzyl moiety and the versatile piperazine scaffold—within contemporary drug design principles. This whitepaper is intended to serve as a foundational resource for researchers and scientists engaged in the exploration and utilization of novel piperazine derivatives.

The piperazine ring is a privileged scaffold in medicinal chemistry, recognized for its frequent appearance in a multitude of pharmacologically active agents.[1][2] As a six-membered heterocycle with two opposing nitrogen atoms, it offers a unique combination of structural rigidity, basicity, and synthetic tractability.[3] One nitrogen is often integrated into a core pharmacophore or used as a linker, while the other can be functionalized to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, thereby optimizing the pharmacokinetic profile of a drug candidate.[1][4]

Piperazine and its derivatives are integral components of drugs across various therapeutic areas, including oncology (e.g., Palbociclib, a CDK4/6 inhibitor), infectious diseases, and central nervous system disorders.[2] The strategic substitution on the piperazine ring is a cornerstone of structure-activity relationship (SAR) studies. The title compound, 1-(2,4,6-trimethylbenzyl)piperazine, combines the established piperazine core with a 2,4,6-trimethylbenzyl (mesitylmethyl) group. This bulky, lipophilic substituent is expected to impart distinct conformational constraints and steric interactions, making it a valuable building block for creating novel chemical entities with potentially unique pharmacological profiles.

Core Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. 1-(2,4,6-Trimethylbenzyl)piperazine is a solid, typically appearing as a white to pale yellow powder.[5] Its key properties are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₂₂N₂[5][6][7][8]
Molecular Weight 218.34 g/mol [5][6][7][8]
CAS Number 41717-26-4[5][6]
Melting Point 88-98 °C[5][6]
Appearance White to pale yellow powder[5]
Monoisotopic Mass 218.1783 Da[9]
SMILES String Cc1cc(C)c(CN2CCNCC2)c(C)c1[6][9]
InChI Key FOERNUXLFALRDN-UHFFFAOYSA-N[6][9]

Synthesis and Manufacturing Pathway

The synthesis of N-substituted piperazines can be achieved through several established methods, including direct alkylation of piperazine with a corresponding halide or, more commonly, via reductive amination. The latter approach is often preferred due to its high efficiency, milder conditions, and avoidance of over-alkylation byproducts. A general patent describes the synthesis of N-benzyl piperazines by reacting piperazine with a halogenated benzyl compound.[10] A more specific and controllable method involves the reaction of an aldehyde with piperazine, followed by reduction.[11]

Below is a detailed protocol for the synthesis of 1-(2,4,6-trimethylbenzyl)piperazine using a one-pot reductive amination strategy. This self-validating protocol includes in-process checks to ensure reaction completion and product purity.

General Synthesis Workflow

The logical flow for synthesizing and purifying the target compound is illustrated below.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage A Reactant Mixing (Piperazine, 2,4,6-Trimethylbenzaldehyde, Solvent) B Addition of Reducing Agent (e.g., Sodium Triacetoxyborohydride) A->B Stir at room temp C Reaction Monitoring (TLC or LC-MS) B->C Stir to completion D Quench Reaction (Aqueous Base) C->D Reaction Complete E Liquid-Liquid Extraction (e.g., DCM or EtOAc) D->E F Drying & Solvent Removal (MgSO₄, Rotary Evaporation) E->F G Crude Product F->G H Column Chromatography (Silica Gel) G->H I Pure Product Isolation H->I

Caption: Synthesis, Work-up, and Purification Workflow.

Detailed Experimental Protocol: Reductive Amination

Objective: To synthesize 1-(2,4,6-trimethylbenzyl)piperazine from 2,4,6-trimethylbenzaldehyde and piperazine.

Materials:

  • Piperazine (anhydrous)

  • 2,4,6-Trimethylbenzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent system (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • Reactant Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperazine (1.5 equivalents) in anhydrous DCM (approx. 0.2 M concentration relative to the aldehyde).

  • Aldehyde Addition: Add 2,4,6-trimethylbenzaldehyde (1.0 equivalent) to the stirred solution at room temperature. Stir the mixture for 30-60 minutes to allow for the formation of the intermediate iminium ion.

  • Reduction: Cautiously add sodium triacetoxyborohydride (1.2 equivalents) portion-wise to the reaction mixture. Causality Note: STAB is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion.

  • Work-up: Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane) to afford the pure 1-(2,4,6-trimethylbenzyl)piperazine.

  • Characterization: Confirm the structure and purity of the final product using the analytical techniques described in the following section.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stability of the synthesized compound. A multi-technique approach ensures a comprehensive quality control profile.

Analytical Workflow

A standard workflow for the characterization of a novel chemical entity is outlined below.

G cluster_spectroscopy Structural Confirmation cluster_chromatography Purity Assessment A Final Purified Compound B Mass Spectrometry (MS) Confirms Molecular Weight A->B C Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) Confirms Structure A->C D HPLC-UV/MS Determines Purity (%) A->D E TLC Qualitative Check A->E F Final QC Report (Identity, Purity >95%) B->F C->F D->F E->F

Caption: Analytical Workflow for Quality Control.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, further confirming the elemental composition.

Predicted Adducts for Electrospray Ionization (ESI-MS):

Adduct IonCalculated m/zSource
[M+H]⁺219.18558[9]
[M+Na]⁺241.16752[9]
[M-H]⁻217.17102[9]
High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of a compound. A reverse-phase method is typically employed for molecules of this nature.

Exemplary HPLC Protocol:

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[12]

  • Detection: UV at 254 nm (for the aromatic ring) and 220 nm.

  • Injection Volume: 10 µL.[12]

Causality Note: The acidic modifier (formic acid) ensures the piperazine nitrogens are protonated, leading to sharp, symmetrical peaks. The C18 stationary phase effectively retains the lipophilic molecule, allowing for excellent separation from more polar impurities.

Applications and Pharmacological Relevance

While 1-(2,4,6-trimethylbenzyl)piperazine is not an approved drug itself, its structure is highly relevant for drug discovery programs. The piperazine moiety is a well-established pharmacophore that can interact with various biological targets.[1][4] The key to this molecule's potential lies in the interplay between the piperazine core and the unique trimethylbenzyl substituent.

Potential Roles in Drug Development:

  • Scaffold for Library Synthesis: It can serve as a starting material for creating a library of diverse compounds by functionalizing the secondary amine of the piperazine ring.

  • Fragment-Based Drug Design (FBDD): The trimethylbenzylpiperazine fragment could be identified in screens and subsequently elaborated into a more potent lead compound.

  • Modulation of Physicochemical Properties: The bulky and lipophilic trimethylbenzyl group can be used to:

    • Probe Steric Pockets: Investigate binding site topology where steric bulk is tolerated or required.

    • Enhance Lipophilicity: Improve membrane permeability and blood-brain barrier penetration, which is critical for CNS targets.

    • Block Metabolism: The methyl groups can sterically hinder metabolic attack on the benzyl ring or the benzylic carbon, potentially increasing the compound's half-life.

The relationship between this chemical starting point and a potential drug candidate is shown below.

G A 1-(2,4,6-Trimethylbenzyl)piperazine (Building Block) B Library Synthesis (Derivatization at N4) A->B Chemistry C High-Throughput Screening (HTS) B->C Biology D Hit Compound Identification C->D Data Analysis E Lead Optimization (SAR Studies) D->E Medicinal Chemistry F Drug Candidate E->F Development

Caption: From Building Block to Drug Candidate.

Conclusion

1-(2,4,6-Trimethylbenzyl)piperazine is a compound with significant latent potential for the drug development professional. Its well-defined physicochemical properties, accessible synthesis, and straightforward analytical characterization make it an attractive tool for modern medicinal chemistry. The strategic combination of the pharmacologically validated piperazine core with a sterically demanding trimethylbenzyl group provides a unique starting point for probing complex biological targets and developing next-generation therapeutics. This guide serves as a comprehensive resource to facilitate its effective and reliable use in advanced research settings.

References

  • 1-(2,4,6-Trimethylbenzyl)piperazine. Oakwood Chemical. [Link]

  • Piperazine, 1,2,4-trimethyl-. NIST WebBook. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Process for preparing N-benzyl piperazine.
  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. [Link]

  • Piperazine. chemeurope.com. [Link]

  • Piperazine. Wikipedia. [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Sharma, P., & Kumar, V. (2023). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

  • Tu, Z., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Shestakova, T. S., et al. (2023). (1R,2R,6S)-2-(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. MDPI. [Link]

  • Synthesis, Characterization and Biological Evaluation of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • 1-(2,4,6-trimethylbenzyl)piperazine (C14H22N2). PubChemLite. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(2,4,6-Trimethylbenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals Abstract The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide arra...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically successful drugs.[1] Its unique physicochemical properties, including its conformational flexibility and the tunable basicity of its two nitrogen atoms, allow for precise modulation of pharmacokinetic and pharmacodynamic profiles.[1] This guide provides a comprehensive exploration of the potential therapeutic targets of a specific, yet under-investigated derivative, 1-(2,4,6-trimethylbenzyl)piperazine. Drawing upon the extensive pharmacology of the broader piperazine class, we will delineate a logical, evidence-based roadmap for elucidating its mechanism of action and identifying high-potential therapeutic applications. This document is intended to serve as a foundational resource for researchers initiating discovery and development programs centered on this promising compound.

Introduction: The Piperazine Moiety as a Versatile Pharmacophore

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a recurring motif in drugs targeting the central nervous system (CNS), as well as in oncology and infectious disease.[2][3][4] Its utility stems from several key attributes:

  • Synthetic Tractability: The secondary amine functionalities of the piperazine core serve as versatile synthetic handles, enabling the systematic functionalization and optimization of lead compounds.[1]

  • Physicochemical Modulation: The piperazine moiety can be leveraged to enhance aqueous solubility and bioavailability, critical parameters for drug efficacy.[1]

  • Pharmacodynamic Targeting: The piperazine ring is a common feature in ligands for a multitude of biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels.[5][6][7]

Given the established precedent of benzylpiperazine and its derivatives as CNS-active agents, it is highly probable that 1-(2,4,6-trimethylbenzyl)piperazine will exhibit affinity for monoamine neurotransmitter systems.[5][7] The trimethyl substitution on the benzyl ring will likely influence its potency, selectivity, and metabolic stability compared to simpler benzylpiperazines.

Primary Hypothesis: Modulation of Monoamine Neurotransmitter Systems

The most empirically supported starting point for investigating the therapeutic targets of 1-(2,4,6-trimethylbenzyl)piperazine is its potential interaction with serotonin (5-HT), dopamine (DA), and norepinephrine (NE) pathways. Many piperazine derivatives exert their pharmacological effects by acting as agonists, antagonists, or reuptake inhibitors at receptors and transporters within these systems.[5][7]

Serotonergic System: A Multifaceted Target

The serotonergic system is implicated in a vast range of physiological and pathological processes, including mood, anxiety, cognition, and psychosis. Phenylpiperazine derivatives, such as trifluoromethylphenylpiperazine (TFMPP), are well-characterized serotonin receptor agonists and releasing agents.[8][9][10]

Potential Targets:

  • 5-HT1A Receptors: Partial agonism at these autoreceptors is a hallmark of anxiolytic and antidepressant drugs like buspirone.[5][7]

  • 5-HT2A Receptors: Antagonism at this receptor is a key feature of atypical antipsychotics.

  • 5-HT2C Receptors: Agonism at 5-HT2C receptors is being explored for the treatment of obesity and other metabolic disorders.[9]

  • Serotonin Transporter (SERT): Inhibition of serotonin reuptake is the primary mechanism of action for the most widely prescribed class of antidepressants (SSRIs).[8]

Experimental Validation Workflow:

Caption: Workflow for validating serotonergic targets.

Protocol: Radioligand Binding Assay for 5-HT1A Receptor

  • Preparation of Membranes: Homogenize rat hippocampal tissue or membranes from cells stably expressing the human 5-HT1A receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Centrifugation: Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat.

  • Incubation: In a 96-well plate, combine the membrane preparation, the radioligand (e.g., [3H]8-OH-DPAT), and varying concentrations of 1-(2,4,6-trimethylbenzyl)piperazine.

  • Non-specific Binding: In parallel wells, include a high concentration of a known 5-HT1A ligand (e.g., serotonin) to determine non-specific binding.

  • Equilibration: Incubate the plates at 25°C for 60 minutes.

  • Termination: Rapidly filter the contents of each well through glass fiber filters.

  • Washing: Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the inhibition constant (Ki) of the test compound using non-linear regression analysis.

Dopaminergic System: Implications for Psychosis and Movement Disorders

The dopaminergic system is a critical regulator of motor control, motivation, and reward. Dysregulation of this system is central to Parkinson's disease and schizophrenia.[11]

Potential Targets:

  • Dopamine D2 Receptors: Antagonism at D2 receptors is the primary mechanism of action for all clinically effective antipsychotic drugs.

  • Dopamine Transporter (DAT): Inhibition of dopamine reuptake is a key action of psychostimulants.

Experimental Validation: Similar workflows and protocols as described for the serotonergic system can be adapted for dopaminergic targets, using appropriate radioligands (e.g., [3H]raclopride for D2 receptors) and cell lines.

Secondary Hypothesis: Modulation of the GABAergic System

The parent compound, piperazine, is an anthelmintic drug that acts as a GABA receptor agonist in parasites, leading to their paralysis.[12][13][14] While it displays selectivity for invertebrate GABA receptors, this established activity warrants investigation into potential interactions with the mammalian GABAergic system.[13][14]

Potential Target:

  • GABAA Receptors: These are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain. Positive allosteric modulators of GABAA receptors (e.g., benzodiazepines) are used to treat anxiety and seizure disorders.

Experimental Validation Workflow:

Caption: Workflow for validating GABAergic targets.

Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2).

  • Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (voltage and current). Clamp the membrane potential at -60 mV.

  • GABA Application: Perfuse the oocyte with a solution containing a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current.

  • Compound Application: Co-apply 1-(2,4,6-trimethylbenzyl)piperazine with GABA and measure the change in current amplitude.

  • Data Analysis: Construct concentration-response curves to determine the EC50 and maximal efficacy of the compound's modulatory effect.

Exploratory Targets and Future Directions

The versatility of the piperazine scaffold suggests that 1-(2,4,6-trimethylbenzyl)piperazine may have affinity for other, less obvious targets.[1]

  • Kinase Inhibition: A number of successful oncology drugs, such as imatinib and palbociclib, feature a piperazine moiety and function as kinase inhibitors.[2] High-throughput screening against a panel of kinases could reveal unexpected anticancer potential.

  • Ion Channels: Various ion channels are modulated by piperazine-containing compounds. Electrophysiological screening against a panel of voltage-gated and ligand-gated ion channels could be a fruitful avenue of investigation.

Summary of Potential Targets and Rationale

Potential Target Class Specific Examples Rationale Potential Therapeutic Areas
Monoamine Systems 5-HT1A, 5-HT2A, D2, SERT, DATStrong precedent from other benzylpiperazine and phenylpiperazine derivatives.[5][7][9]Depression, Anxiety, Schizophrenia, Substance Use Disorders
GABAergic System GABAA ReceptorsKnown mechanism of the parent piperazine compound in invertebrates.[12][13][14]Anxiety, Epilepsy, Insomnia
Kinases Various (e.g., CDK4/6, Abl)The piperazine ring is a common feature in approved kinase inhibitors.[2]Oncology

Conclusion

While 1-(2,4,6-trimethylbenzyl)piperazine is a relatively uncharacterized molecule, its chemical structure, rooted in the pharmacologically rich piperazine family, provides a strong foundation for a targeted and logical drug discovery campaign. The initial focus should be on a thorough characterization of its activity at monoamine neurotransmitter receptors and transporters, followed by an investigation of its potential effects on the GABAergic system. The experimental workflows and protocols outlined in this guide offer a robust framework for elucidating the therapeutic potential of this compound and paving the way for the development of novel therapeutics.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine?
  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • chemeurope.com. (n.d.). Piperazine. Retrieved from [Link]

  • MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Masciocchi, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1459. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine. Retrieved from [Link]

  • Lee, H., et al. (2011). Effects of trifluoromethylphenylpiperazine (TFMPP) on interhemispheric communication. Psychopharmacology, 213(4), 707–714. Retrieved from [Link]

  • JETIR. (2021, July). A Mini Review on Piperizine Derivatives and their Biological Activity. Retrieved from [Link]

  • MDPI. (2023, January 12). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Retrieved from [Link]

  • ResearchGate. (2025, August 6). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoromethylphenylpiperazine. Retrieved from [Link]

  • Wood, D. M., et al. (2008). Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP). Journal of Medical Toxicology, 4(4), 254–257. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

  • Mondal, S., et al. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. Encephalitis, 4(2), 1-8. Retrieved from [Link]

  • International Journal of Research & Review. (2019, November). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]

  • de Oliveira, R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 22-35. Retrieved from [Link]

  • Drug Enforcement Administration. (n.d.). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (Street Names: TFMPP or Molly; Often found in combination with BZP). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Analytical Characterization of 1-(2,4,6-Trimethylbenzyl)piperazine

Introduction 1-(2,4,6-Trimethylbenzyl)piperazine is a substituted piperazine derivative of increasing interest within pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or interme...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2,4,6-Trimethylbenzyl)piperazine is a substituted piperazine derivative of increasing interest within pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, comprehensive analytical characterization is paramount to ensure its identity, purity, and quality. This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methodologies for the thorough characterization of this compound. The protocols herein are designed to be robust and self-validating, grounded in established analytical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are critical for confirming the identity of 1-(2,4,6-Trimethylbenzyl)piperazine by providing detailed information about the chemical environment of each proton and carbon atom.

Rationale for Experimental Choices

The choice of deuterated solvent is crucial for NMR analysis. Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules due to its ability to dissolve a wide range of compounds and its relatively simple solvent signal. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm, providing a reliable reference point.

¹H and ¹³C NMR Analysis Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.7 mL of CDCl3 prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Lock and shim the magnetic field acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C NMR spectrum acq3->acq4 proc1 Fourier transform the FID acq4->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Calibrate to TMS (0.00 ppm) proc2->proc3 proc4 Integrate ¹H signals and assign peaks proc3->proc4 proc5 Assign ¹³C peaks proc4->proc5

Caption: Workflow for NMR analysis of 1-(2,4,6-Trimethylbenzyl)piperazine.

Predicted ¹H and ¹³C NMR Spectral Data

The expected chemical shifts for 1-(2,4,6-Trimethylbenzyl)piperazine are predicted based on the analysis of its constituent parts: the 2,4,6-trimethylbenzyl group and the piperazine ring.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Protons~6.85s2HAromatic C-H
~3.40s2HBenzyl CH₂
~2.90t4HPiperazine CH₂ (adjacent to N-H)
~2.50t4HPiperazine CH₂ (adjacent to N-benzyl)
~2.30s6HMethyl groups at C2 and C6
~2.25s3HMethyl group at C4
~1.90br s1HPiperazine N-H
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbons~137-138Aromatic C (quaternary, substituted with CH₃)
~135Aromatic C (quaternary, substituted with CH₂)
~129Aromatic C-H
~60Benzyl CH₂
~55Piperazine CH₂ (adjacent to N-benzyl)
~46Piperazine CH₂ (adjacent to N-H)
~21Methyl groups at C2 and C6
~19Methyl group at C4

Note: These are predicted values and may vary slightly based on experimental conditions.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Rationale for Experimental Choices

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 1-(2,4,6-Trimethylbenzyl)piperazine, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for the unambiguous determination of the molecular weight. For more detailed structural information, tandem mass spectrometry (MS/MS) can be employed to induce and analyze fragmentation.

Mass Spectrometry Analysis Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample prep2 (e.g., 1-10 µg/mL in methanol or acetonitrile) prep1->prep2 acq1 Infuse the sample into the ESI source prep2->acq1 acq2 Acquire full scan mass spectrum in positive ion mode acq1->acq2 acq3 Select the [M+H]⁺ ion for MS/MS analysis (optional) acq2->acq3 proc1 Determine the m/z of the molecular ion acq3->proc1 proc2 Compare with the calculated exact mass proc1->proc2 proc3 Analyze the fragmentation pattern (if applicable) proc2->proc3

Caption: Workflow for Mass Spectrometry analysis.

Expected Mass Spectrum Data
  • Molecular Formula: C₁₄H₂₂N₂

  • Molecular Weight: 218.34 g/mol

  • Exact Mass: 218.1783

  • Expected [M+H]⁺ ion: m/z 219.1856

Predicted Fragmentation Pattern:

The primary fragmentation is expected to occur at the benzylic C-N bond, leading to the formation of the stable 2,4,6-trimethylbenzyl cation.

Fragment Ion (m/z) Proposed Structure
133.1012[C₁₀H₁₃]⁺ (2,4,6-trimethylbenzyl cation)
86.0968[C₅H₁₂N]⁺ (piperazine fragment)

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Potency

HPLC is the cornerstone of purity determination and quantification in the pharmaceutical industry. A robust HPLC method is essential for separating the target compound from any impurities or degradation products.

Rationale for Experimental Choices

A reversed-phase C18 column is a versatile and widely used stationary phase for the separation of moderately polar compounds. The mobile phase, consisting of a mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol), allows for the fine-tuning of the retention and separation of analytes. UV detection is suitable for this compound due to the presence of the aromatic ring, which absorbs UV light. A wavelength of around 220 nm is a good starting point for detection.

HPLC Method Protocol
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
HPLC Analysis Workflow

cluster_prep System and Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Equilibrate the HPLC system with the initial mobile phase prep2 Prepare the sample solution (1 mg/mL) prep1->prep2 acq1 Inject the sample onto the column prep2->acq1 acq2 Run the gradient program acq1->acq2 acq3 Record the chromatogram acq2->acq3 proc1 Integrate the peaks in the chromatogram acq3->proc1 proc2 Determine the retention time of the main peak proc1->proc2 proc3 Calculate the purity by area percentage proc2->proc3 cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Place a small amount of the solid sample on the ATR crystal acq1 Acquire the background spectrum prep1->acq1 acq2 Acquire the sample spectrum acq1->acq2 proc1 Identify and assign the characteristic absorption bands acq2->proc1 proc2 Compare the spectrum with a reference standard (if available) proc1->proc2

Caption: Workflow for FT-IR analysis.

Expected FT-IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Functional Group
3300-3500N-H stretchSecondary amine (piperazine)
3000-3100C-H stretchAromatic C-H
2800-3000C-H stretchAliphatic C-H (benzyl and piperazine CH₂, methyl)
1600-1620C=C stretchAromatic ring
1450-1500C=C stretchAromatic ring
1100-1300C-N stretchAliphatic amine

Summary

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of 1-(2,4,6-Trimethylbenzyl)piperazine. The combination of NMR, MS, HPLC, and FT-IR allows for the unambiguous confirmation of its structure, molecular weight, purity, and functional group composition. Adherence to these protocols will ensure the generation of high-quality, reliable data essential for regulatory submissions and further drug development activities.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations. [Link]

Application

Application Notes & Protocols: Developing Receptor Ligands with 1-(2,4,6-Trimethylbenzyl)piperazine

Abstract The 1-(2,4,6-trimethylbenzyl)piperazine scaffold represents a privileged structure in medicinal chemistry, serving as a versatile framework for the development of ligands targeting a range of G-protein coupled r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-(2,4,6-trimethylbenzyl)piperazine scaffold represents a privileged structure in medicinal chemistry, serving as a versatile framework for the development of ligands targeting a range of G-protein coupled receptors (GPCRs), most notably dopamine and serotonin receptors.[1][2] Its inherent structural features, including a basic piperazine nitrogen for receptor interaction and a customizable benzyl moiety for modulating affinity and selectivity, make it an attractive starting point for drug discovery campaigns.[3] This guide provides an in-depth exploration of the principles and methodologies for developing novel receptor ligands based on this scaffold. We will detail the strategic design considerations, a hierarchical screening workflow, and validated, step-by-step protocols for key pharmacological assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of the 1-(2,4,6-trimethylbenzyl)piperazine core for therapeutic innovation.

Introduction: The Benzylpiperazine Scaffold in Neuropharmacology

The piperazine ring is a cornerstone in the design of centrally active agents, found in numerous marketed drugs for conditions ranging from psychosis to depression.[1] The benzylpiperazine subclass, in particular, has been extensively explored for its ability to interact with monoamine receptors and transporters.[4] The 1-(2,4,6-trimethylbenzyl)piperazine scaffold offers a unique combination of steric and electronic properties. The trimethyl substitution on the benzyl ring provides steric bulk that can influence receptor subtype selectivity and may also protect against metabolic degradation, potentially improving pharmacokinetic profiles.

The primary utility of this scaffold lies in its capacity for systematic chemical modification. The unsubstituted nitrogen of the piperazine ring (N4) serves as a key handle for introducing diverse chemical functionalities, allowing for the generation of large compound libraries. This enables a thorough exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and drug-like properties.[5][6]

The Ligand Development Workflow: A Hierarchical Approach

A successful ligand development program requires a logical and efficient screening cascade to identify and characterize promising candidates. The workflow should progress from high-throughput primary screens to more complex, lower-throughput secondary and tertiary assays that provide deeper mechanistic insights.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization a Library Synthesis (1-(2,4,6-Trimethylbenzyl)piperazine Analogs) b Primary Screen: Radioligand Binding Assay (e.g., D2, 5-HT1A) a->b Screening c Hit Identification (Compounds with Ki < 1 µM) b->c Data Analysis d Secondary Screen: Functional Assays (e.g., cAMP, Calcium Flux) c->d Progression e Potency & Efficacy Determination (EC50/IC50, Emax) d->e Characterization f Selectivity Profiling (Panel of related receptors) e->f Validation g Tertiary Assays: Downstream Signaling (e.g., pERK, Reporter Genes) f->g Deeper Insight h Lead Optimization (ADME/Tox Profiling) g->h Refinement i Preclinical Candidate h->i Selection

Caption: A hierarchical workflow for ligand development.

Core Experimental Protocols

The following sections provide detailed, validated protocols for the key assays in the screening cascade. These protocols are designed to be self-validating by incorporating essential controls.

Protocol 1: Radioligand Competition Binding Assay for Dopamine D2 Receptor Affinity

This protocol determines the binding affinity (K_i) of a test compound for the human dopamine D2 receptor. It is a foundational assay for primary screening and SAR determination.

Principle: This is a competition assay where the test compound competes with a known radiolabeled ligand (e.g., [³H]-Spiperone or [³H]-N-methylspiperone) for binding to the D2 receptor expressed in a cell membrane preparation. The amount of radioligand displaced is proportional to the affinity of the test compound.[7]

Materials:

  • Membrane Preparation: HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-N-methylspiperone (Specific Activity: ~80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl_2, 1 mM MgCl_2, pH 7.4.

  • Non-specific Binding (NSB) Ligand: Haloperidol (10 µM final concentration).[8]

  • Test Compounds: 1-(2,4,6-Trimethylbenzyl)piperazine derivatives.

  • Scintillation Cocktail.

  • 96-well Filter Plates (e.g., GF/C filter plates).

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in the assay buffer. Add 25 µL of each concentration to the wells of a 96-well plate. For control wells, add 25 µL of assay buffer (Total Binding) or 25 µL of 10 µM Haloperidol (NSB).

  • Radioligand Preparation: Dilute [³H]-N-methylspiperone in assay buffer to a final concentration of ~0.2 nM. Rationale: This concentration is typically near the K_d of the radioligand, providing a good signal window while being sensitive to competition.

  • Membrane Preparation: Thaw the D2 receptor membrane preparation on ice and dilute in ice-cold assay buffer to a concentration of 10-20 µg of protein per well. Homogenize gently.

  • Assay Incubation:

    • Add 125 µL of the diluted radioligand to all wells.

    • Add 100 µL of the diluted membrane preparation to all wells.

    • The final assay volume is 250 µL.

  • Incubate the plate for 90 minutes at room temperature with gentle shaking.[9] Rationale: This incubation time is sufficient to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 4 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)])

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC_50 value.

  • Convert the IC_50 to a K_i (inhibition constant) using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d) Where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Parameter Description Typical Value/Condition
Receptor Source Membranes from HEK293 cells expressing human D2R10-20 µg protein/well
Radioligand [³H]-N-methylspiperone~0.2 nM (~K_d)
NSB Control Haloperidol10 µM
Incubation Time Time to reach equilibrium90 min at Room Temp
Detection Method Scintillation CountingCounts Per Minute (CPM)
Protocol 2: Gαi-Coupled Receptor Functional Assay via cAMP Measurement

Many dopamine D2 and serotonin 5-HT1A receptors couple to the Gαi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[7][10] This assay measures a compound's ability to modulate this signaling pathway.

Principle: Cells expressing the receptor of interest (e.g., 5-HT1A) are first stimulated with forskolin to elevate intracellular cAMP levels. An agonist of the Gαi-coupled receptor will inhibit this forskolin-stimulated cAMP production. The assay measures the amount of cAMP produced, typically using a competitive immunoassay format like HTRF or a bioluminescence-based system.[10][11]

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.[12]

  • Stimulation Buffer: HBSS or similar physiological buffer.

  • Forskolin: Adenylyl cyclase activator.

  • Test Compounds: Agonists/antagonists derived from the 1-(2,4,6-trimethylbenzyl)piperazine scaffold.

  • cAMP Detection Kit: e.g., HTRF cAMP kit (Cisbio) or cAMP-Glo™ Assay (Promega).[11]

  • 384-well, low-volume, white plates.

Procedure (Agonist Mode):

  • Cell Plating: Seed the cells into a 384-well plate and grow overnight to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of test compounds.

  • Assay:

    • Remove the culture medium from the cells.

    • Add 5 µL of test compound dilution and 5 µL of a pre-determined concentration of forskolin (e.g., 1-10 µM). Rationale: The forskolin concentration is optimized to produce a sub-maximal but robust cAMP signal, creating a window to observe inhibition.

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis & Detection: Add the cAMP detection reagents according to the manufacturer's protocol (e.g., for HTRF, add the cAMP-d2 and anti-cAMP-cryptate reagents).

  • Incubate for 60 minutes at room temperature to allow the detection reaction to proceed.

  • Read the plate on a compatible plate reader (e.g., an HTRF-certified reader).

Data Analysis:

  • Calculate the HTRF ratio or luminescence signal for each well.

  • Normalize the data, setting the signal from the forskolin-only wells as 100% and the basal (no forskolin) as 0%.

  • Plot the percent inhibition of the forskolin response against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC_50 (for agonists) or IC_50 (for antagonists).

G cluster_0 Ligand Agonist (e.g., 5-HT1A Ligand) Receptor GPCR (5-HT1A) Ligand->Receptor Binds G_Protein Gαi/βγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Substrate PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Caption: Canonical Gαi signaling pathway.

Structure-Activity Relationship (SAR) Insights

Developing potent and selective ligands requires a systematic understanding of how structural modifications impact pharmacological activity. For the 1-(2,4,6-trimethylbenzyl)piperazine scaffold, two primary regions are targeted for modification:

  • The Piperazine N4-substituent: This is the most common point of diversification. Introducing different alkyl, aryl, or heterocyclic groups can profoundly affect affinity and functional activity. For instance, adding long-chain alkyl groups or aromatic moieties can explore hydrophobic pockets within the receptor binding site.[13]

  • The Benzyl Ring: While the core topic specifies the 2,4,6-trimethylbenzyl group, further optimization could involve altering this substitution pattern. Moving or removing the methyl groups, or introducing other substituents like halogens or methoxy groups, can fine-tune electronic and steric interactions with the receptor.[14]

Modification Site Rationale for Modification Potential Impact on Activity
Piperazine N4 Explore different binding pockets, modulate polarity and basicity.Can significantly alter affinity (K_i) and functional efficacy (EC_50, E_max). Key for determining agonist vs. antagonist properties.
Benzyl Ring Fine-tune steric fit, alter lipophilicity, and influence metabolic stability.Primarily affects receptor subtype selectivity and pharmacokinetic properties (e.g., brain penetration).

A key goal is to achieve selectivity. For example, a compound might show high affinity for the D2 receptor. It is crucial to test this compound against other related receptors, such as D3, D4, and various serotonin subtypes (e.g., 5-HT1A, 5-HT2A), to build a selectivity profile.[15] High selectivity is often a prerequisite for a successful therapeutic agent, as it can minimize off-target side effects.

Conclusion

The 1-(2,4,6-trimethylbenzyl)piperazine scaffold is a proven starting point for the development of novel GPCR ligands with potential therapeutic applications in neuroscience. By employing a systematic workflow that combines rational chemical synthesis with a hierarchical screening cascade of robust binding and functional assays, researchers can efficiently navigate the complex process of drug discovery. The protocols and principles outlined in this guide provide a solid framework for identifying, characterizing, and optimizing new chemical entities derived from this versatile and valuable chemical core.

References

  • MDPI. (1R,2R,6S)-2-(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Available from: [Link]

  • ResearchGate. (PDF) Piperazine: the molecule of diverse pharmacological importance. Available from: [Link]

  • Auburn University. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Available from: [Link]

  • PubMed. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Available from: [Link]

  • ResearchGate. (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Available from: [Link]

  • Asian Pacific Journal of Health Sciences. Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Available from: [Link]

  • ACS Publications. Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Available from: [Link]

  • NCBI. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Available from: [Link]

  • PubMed Central. The Functional Activity of the Human Serotonin 5-HT1A Receptor Is Controlled by Lipid Bilayer Composition. Available from: [Link]

  • NCBI. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]

  • Portland Press. GPCR signaling via cAMP nanodomains | Biochemical Journal. Available from: [Link]

  • PubMed. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Available from: [Link]

  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. Available from: [Link]

  • RSC Publishing. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions. Available from: [Link]

  • NIH. 1-Benzylpiperazine | C11H16N2 - PubChem. Available from: [Link]

  • bioRxiv. Multiplexed fluorescence imaging of GPCR downstream signaling dynamics at the single-cell level. Available from: [Link]

  • Eurofins. 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Available from: [Link]

  • PubMed. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. Available from: [Link]

  • ResearchGate. Robust cAMP assay kit for Gi coupled GPCRs?. Available from: [Link]

  • Drug Design Org. Structure Activity Relationships. Available from: [Link]

  • International Journal of Research & Review. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available from: [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Available from: [Link]

  • University of Regensburg. Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Available from: [Link]

  • ChemRxiv. Molecular Docking Analysis of Haloperidol Binding to the D2 Dopamine Receptor Using Auto Dock Vine and PyMOL. Available from: [Link]

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Method

1-(2,4,6-Trimethylbenzyl)piperazine for high-throughput screening

Application Note: High-Throughput Screening Optimization for Lipophilic Piperazine Scaffolds Abstract This application note details the technical protocols for integrating 1-(2,4,6-Trimethylbenzyl)piperazine into High-Th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening Optimization for Lipophilic Piperazine Scaffolds

Abstract

This application note details the technical protocols for integrating 1-(2,4,6-Trimethylbenzyl)piperazine into High-Throughput Screening (HTS) libraries. Unlike its hydrophilic analogs (e.g., Trimetazidine), the 2,4,6-trimethyl (mesityl) substitution imparts significant lipophilicity and steric bulk to the piperazine core. This guide addresses the specific challenges of solubility management, acoustic dispensing, and false-positive triage (PAINS/aggregation) required to successfully screen this privileged scaffold against GPCR and ion channel targets.

Chemical Logic & Scaffold Utility

1-(2,4,6-Trimethylbenzyl)piperazine represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse receptors.[1]

  • Steric Shielding: The ortho-methyl groups on the benzyl ring create a "mesityl" steric shield. This restricts rotational freedom, potentially locking the molecule into a bioactive conformation that differs from unsubstituted benzylpiperazines.

  • Lipophilicity (LogP): The trimethyl substitution significantly increases the partition coefficient (cLogP ~3.2) compared to the trimethoxy analog (Trimetazidine). This enhances membrane permeability but increases the risk of aggregation in aqueous assay buffers.

  • Basic Pharmacophore: The secondary amine of the piperazine ring (pKa ~9.8) remains protonated at physiological pH, serving as a critical anchor point for aspartate residues in GPCR binding pockets (e.g., Dopamine D2, Sigma-1).

Visualizing the Pharmacophore Strategy

ChemicalLogic cluster_0 HTS Risk Factors Scaffold 1-(2,4,6-Trimethylbenzyl)piperazine Mesityl Mesityl Group (Steric Bulk + Lipophilicity) Scaffold->Mesityl Contains Piperazine Piperazine Core (Basic Amine Anchor) Scaffold->Piperazine Contains Target Target Interaction (GPCR/Ion Channel) Mesityl->Target Hydrophobic Pocket Interaction Aggregation Aggregation Risk (Colloidal Formation) Mesityl->Aggregation High LogP Piperazine->Target Ionic Bond (Asp/Glu Residues)

Figure 1: Pharmacophore dissection showing the balance between binding affinity features and HTS risk factors.

Pre-Screening Protocols: Solubility & Stock Management

The primary failure mode for this compound in HTS is precipitation upon transfer from DMSO to aqueous buffer.

Protocol A: Stock Preparation
  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Molecular Weight = 218.34 g/mol .[2][3][4] Dissolve 2.18 mg in 1 mL DMSO.

  • Storage: Store in Matrix™ tubes or chemically resistant cyclic olefin copolymer (COC) plates at -20°C.

    • Critical Step: Avoid multiple freeze-thaw cycles. Aliquot into single-use plates if possible.

Protocol B: Aqueous Solubility Limit Test (Nephelometry)

Before a full screen, determine the "Critical Aggregation Concentration" (CAC).

  • Preparation: Serial dilute the 10 mM DMSO stock into the specific Assay Buffer (e.g., HBSS + 0.1% BSA).

  • Incubation: Incubate for 60 minutes at room temperature.

  • Readout: Measure light scattering (Nephelometry) at 600nm.

  • Threshold: A >10% increase in scattering relative to the DMSO blank indicates precipitation.

    • Guideline: If precipitation occurs at <10 µM, add 0.01% Pluronic F-127 or Tween-20 to the assay buffer to stabilize the colloid.

HTS Workflow: Acoustic Dispensing & Assay

This protocol utilizes Acoustic Liquid Handling (e.g., Labcyte Echo) to minimize tip-based compound loss, which is common with lipophilic amines that adsorb to plastic tips.

Step-by-Step Workflow
  • Source Plate Preparation:

    • Centrifuge DMSO source plate (1000 x g, 1 min) to remove bubbles.

    • Ensure source plate is compatible with acoustic energy (e.g., Labcyte P-05525).

  • Dispensing (The "Direct Dilution" Method):

    • Target Assay Volume: 10 µL.

    • Target Final Concentration: 10 µM.

    • Action: Dispense 10 nL of 10 mM stock directly into the dry assay plate or pre-filled buffer wells.

    • Benefit: Maintains DMSO concentration at 0.1%, preventing solvent effects on the protein target.

  • Assay Incubation:

    • Seal plates with breathable aluminum seals to prevent DMSO hygroscopicity (water absorption from air causes compound crashing).

    • Shake at 1000 rpm for 30 seconds to mix the nanoliter droplet.

Visualizing the Screening Logic

HTSWorkflow cluster_QC Quality Control Library 10mM DMSO Stock (Source Plate) Echo Acoustic Dispensing (10 nL Transfer) Library->Echo De-bubbling AssayPlate Assay Plate (Buffer + Protein) Echo->AssayPlate Non-Contact Transfer Readout Signal Detection (Fluorescence/Luminescence) AssayPlate->Readout Incubation (60 min) QC DMSO Tolerance Control (Max 0.5% DMSO) AssayPlate->QC Analysis Data Triage (Z-Score Calculation) Readout->Analysis Raw Data

Figure 2: Acoustic dispensing workflow ensuring minimal compound loss and precise DMSO control.

Data Analysis & False Positive Triage

Piperazine derivatives are prone to being PAINS (Pan-Assay Interference Compounds) or "Frequent Hitters" due to two mechanisms:

  • Cationic Amphiphilic Aggregation: Forming micelles that sequester the enzyme/target.

  • Redox Cycling: (Less likely for this specific scaffold, but possible with impurities).

Triage Table: Distinguishing Real Hits from Artifacts
Signal TypeCharacteristicValidation Step
True Positive Sigmoidal dose-response; Hill slope ~1.0.Confirm with Orthogonal Assay (e.g., SPR or MS).
Aggregator Steep Hill slope (>2.0); Sensitivity to detergent.Re-test with 0.01% Triton X-100 . If potency drops, it is an artifact.
Fluorescence Quencher Signal drops below baseline in FL assays.Check compound absorbance spectra at excitation/emission wavelengths.
Sticky Compound Low potency; poor reproducibility.Add 0.1% BSA to buffer to act as a "sink" for non-specific binding.
Z-Prime (Z') Calculation

For the assay to be valid, the Z' factor must be > 0.5.



  • 
    : Standard deviation of positive/negative controls.
    
  • 
    : Mean of positive/negative controls.
    

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solubility and Permeability. Link

  • PubChem Compound Summary. 1-(2,4,6-Trimethylbenzyl)piperazine (CID 566459). Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 1-(2,4,6-Trimethylbenzyl)piperazine

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the dedicated technical support center for the crystallization of 1-(2,4,6-Trimethylbenzyl)piperazine. This guide is designed to provide...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support center for the crystallization of 1-(2,4,6-Trimethylbenzyl)piperazine. This guide is designed to provide you with in-depth, practical solutions to common challenges encountered during the crystallization of this active pharmaceutical ingredient (API). Drawing upon extensive field experience and established scientific principles, this resource will help you optimize your crystallization process, enhance yield, and ensure the desired solid-state properties of your final product.

I. Understanding the Molecule: Key Physicochemical Properties

Before troubleshooting, it's crucial to understand the fundamental properties of 1-(2,4,6-Trimethylbenzyl)piperazine. These characteristics directly influence its crystallization behavior.

PropertyValueSignificance for Crystallization
Molecular Formula C₁₄H₂₂N₂[1]Indicates a moderately sized molecule with both hydrophobic (trimethylbenzyl group) and hydrophilic (piperazine ring) regions.
Molecular Weight 218.34 g/mol [1]Influences dissolution rates and diffusion in solution.
Appearance White to pale yellow powder/solid[2]Visual cue for purity; color may indicate the presence of impurities.
Melting Point 88-98 °C (lit.)[2]A broad melting range can suggest the presence of impurities or multiple crystalline forms (polymorphs).
Structure Contains a basic piperazine moiety and a non-polar trimethylbenzyl group.The piperazine ring's nitrogen atoms can participate in hydrogen bonding, which is a critical factor in crystal lattice formation.[3] The bulky trimethylbenzyl group may introduce steric hindrance, affecting molecular packing.

II. Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 1-(2,4,6-Trimethylbenzyl)piperazine, providing potential causes and actionable solutions.

Q1: My compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This typically happens when the supersaturation level is too high, or the solution temperature is above the melting point of the solute in the chosen solvent system.

Causality:

  • Excessive Supersaturation: Rapid cooling or the abrupt addition of a large volume of anti-solvent can cause the concentration of the compound to exceed the supersaturation limit so quickly that molecules don't have time to orient themselves into an ordered crystal lattice.[]

  • Inappropriate Solvent Choice: The solvent may have too high a solvating power, even at lower temperatures, preventing the solute from precipitating.

  • Presence of Impurities: Impurities can disrupt the crystal nucleation process and favor the formation of an amorphous oil.[5][6]

Solutions:

  • Reduce the Cooling Rate: Implement a slower, more controlled cooling ramp. This allows the system to remain in the metastable zone for a longer period, promoting controlled crystal growth over nucleation.[7]

  • Adjust the Solvent System:

    • If using a single solvent, select one in which the compound has lower solubility at room temperature.

    • If using an anti-solvent method, add the anti-solvent much more slowly, or even in portions, allowing for equilibration time. Consider reverse addition, where the solution of your compound is added slowly to the anti-solvent.[8]

  • Introduce Seed Crystals: Adding a small number of pre-existing crystals of 1-(2,4,6-Trimethylbenzyl)piperazine can provide a template for growth, bypassing the difficult nucleation step and encouraging crystallization at a lower supersaturation level.[]

  • Increase Purity: If impurities are suspected, consider an additional purification step (e.g., column chromatography, acid-base extraction) before attempting crystallization. Impurities can inhibit or alter crystal growth.[6][9]


start [label="Problem:\n'Oiling Out'"]; cause1 [label="Potential Cause:\nHigh Supersaturation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause2 [label="Potential Cause:\nPoor Solvent Choice", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause3 [label="Potential Cause:\nImpurity Presence", fillcolor="#EA4335", fontcolor="#FFFFFF"];

sol1 [label="Solution:\nReduce Cooling Rate", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Solution:\nAdjust Solvent/Anti-solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Solution:\nIntroduce Seed Crystals", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol4 [label="Solution:\nIncrease Material Purity", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> {cause1, cause2, cause3}; cause1 -> {sol1, sol3}; cause2 -> sol2; cause3 -> sol4; }

Diagram: Decision pathway for troubleshooting 'oiling out'.

Q2: The crystallization yield is very low. How can I improve it?

Answer: Low yield indicates that a significant portion of your compound remains in the mother liquor after the crystallization process. This can be due to several factors related to solubility and experimental setup.

Causality:

  • High Solubility in the Final Solvent Mixture: The chosen solvent or solvent/anti-solvent ratio may keep too much of the compound dissolved, even at low temperatures.

  • Insufficient Cooling: Not cooling the solution to a low enough temperature will result in higher residual solubility.

  • Premature Filtration: Filtering the crystals before crystallization is complete.

Solutions:

  • Optimize the Solvent System: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but has very low solubility at low temperatures (e.g., 0-4 °C).[10] Perform a solvent screen to identify a better system (see Protocol 1).

  • Maximize Temperature Differential: Ensure you are cooling the crystallization mixture in an ice bath or refrigerator for an adequate amount of time (e.g., several hours to overnight) to maximize the precipitation of the solid.

  • Increase Concentration: Carefully concentrate the solution by evaporating some of the solvent before cooling. Be cautious not to over-concentrate, which could lead to oiling out or the inclusion of impurities.

  • Use an Anti-solvent: If using a cooling crystallization, consider adding a miscible anti-solvent in which your compound is insoluble. This will dramatically decrease the solubility of the compound in the mixture and force precipitation.[8]

Q3: I'm getting a fine powder or very small needles, which are difficult to filter. How can I grow larger crystals?

Answer: The formation of small particles is typically a result of rapid nucleation compared to the rate of crystal growth. When many crystal nuclei form simultaneously, they compete for the available solute, resulting in smaller final crystals.

Causality:

  • High Degree of Supersaturation: As with oiling out, very high supersaturation favors nucleation over growth.[]

  • Excessive Agitation: High stirring speeds can lead to particle breakage and secondary nucleation, where fragments of existing crystals act as new nuclei.[7]

  • Rapid Temperature Change: "Crash cooling" by placing a hot flask directly into an ice bath is a common cause.

Solutions:

  • Slow Down the Process: The overarching principle is to slow everything down. A slower cooling rate, slower addition of anti-solvent, or slower evaporation of the solvent will favor the growth of existing crystals over the formation of new ones.[3]

  • Reduce Agitation: Use gentle stirring or swirling, just enough to maintain a homogenous solution, especially during the initial stages of crystal formation.

  • Utilize a Controlled Cooling Bath: Use a programmable cooling bath or a large, insulated container to slow the rate of heat transfer.

  • Seeding: Seeding at a low level of supersaturation provides a limited number of sites for crystal growth to occur, promoting the formation of larger, more uniform crystals.[]

III. Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for 1-(2,4,6-Trimethylbenzyl)piperazine crystallization?

Answer: Given the molecule's structure, a good starting point for solvent screening would include a range of polar and non-polar solvents. Based on general principles for amines and benzylpiperazine derivatives, consider the following:[11][12]

Solvent ClassExamplesRationale
Alcohols Isopropanol, Ethanol, MethanolCan engage in hydrogen bonding with the piperazine nitrogens. Solubility is often high when hot and significantly lower when cold.
Esters Ethyl Acetate (EtOAc)A moderately polar solvent that is often effective for crystallizing amine compounds.[12]
Ketones AcetoneA polar aprotic solvent; its volatility can be useful for evaporation methods, but care must be taken to avoid overly rapid crystallization.[3]
Hydrocarbons Heptane, TolueneNon-polar solvents. The compound is likely to have low solubility in these, making them excellent candidates as anti-solvents.
Ethers Methyl tert-butyl ether (MTBE)A less polar option that can be effective in solvent/anti-solvent systems.
Q2: Could polymorphism be an issue for this compound?

Answer: Yes, polymorphism is a critical concern for many APIs, including piperazine derivatives.[13][14] Polymorphs are different crystalline forms of the same compound that can have different physical properties, including solubility, stability, and melting point. The broad melting range (88-98 °C) reported for this compound could be an indicator of polymorphism or the presence of impurities.[2] Different crystallization conditions (solvent, temperature, cooling rate) can lead to the formation of different polymorphs.[7] It is essential to characterize your final crystalline product using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to ensure you are consistently producing the desired form.

Q3: How do I know if my crystallization issue is caused by impurities?

Answer: Impurities can have a profound impact on crystallization, often by inhibiting nucleation or altering the crystal habit (shape).[5][6][15]

  • Inconsistent Results: If you get different results (e.g., sometimes it crystallizes, sometimes it oils out) from batches with seemingly identical procedures, this could point to varying levels of impurities.

  • Poor Crystal Quality: The formation of malformed, discolored, or gummy crystals can be a sign of impurity incorporation.

  • Analytical Confirmation: The most definitive way is to analyze your starting material and the mother liquor after a failed crystallization attempt using techniques like HPLC or GC-MS. This can identify and quantify the impurities present. A structured workflow can help identify the mechanism of impurity incorporation.[9][16]

IV. Experimental Protocols

Protocol 1: Systematic Solvent Screening for Crystallization

This protocol provides a systematic method to identify a suitable solvent system for cooling crystallization.

Objective: To find a solvent that dissolves 1-(2,4,6-Trimethylbenzyl)piperazine when hot but provides low solubility when cold.

Procedure:

  • Place approximately 10-20 mg of your compound into a small test tube or vial.

  • Add a candidate solvent (e.g., isopropanol) dropwise at room temperature, flicking the tube to mix, until a total of 0.5 mL has been added.

  • Observe the solubility at room temperature. If the solid dissolves completely, this solvent is unsuitable for cooling crystallization but may be useful in an anti-solvent system.

  • If the solid is not fully soluble, gently heat the suspension in a water or sand bath until it boils.[10]

  • If the solid dissolves completely upon heating, the solvent is a good candidate. If it remains insoluble, the solvent is unsuitable.

  • Allow the hot, clear solution to cool slowly to room temperature. If crystals do not appear, gently scratch the inside of the test tube with a glass rod to initiate nucleation.

  • Once at room temperature, place the test tube in an ice-water bath for 20-30 minutes.

  • Observe the quantity of crystals formed. A successful solvent will produce a large quantity of crystalline solid upon cooling.[10]

  • Repeat this process for a range of different solvents to identify the optimal choice.


start [label="Add Compound to Vial", shape=ellipse, fillcolor="#FBBC05"]; add_solvent [label="Add Solvent (0.5 mL) at RT"]; check_sol_rt [label="Soluble at RT?", shape=diamond, fillcolor="#F1F3F4"]; heat [label="Heat to Boiling"]; check_sol_hot [label="Soluble when Hot?", shape=diamond, fillcolor="#F1F3F4"]; cool_rt [label="Cool to RT"]; cool_ice [label="Cool in Ice Bath"]; observe [label="Observe Crystals", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail1 [label="FAIL:\nToo Soluble", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; fail2 [label="FAIL:\nInsoluble", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> add_solvent; add_solvent -> check_sol_rt; check_sol_rt -> fail1 [label="Yes"]; check_sol_rt -> heat [label="No"]; heat -> check_sol_hot; check_sol_hot -> fail2 [label="No"]; check_sol_hot -> cool_rt [label="Yes"]; cool_rt -> cool_ice; cool_ice -> observe; }

Diagram: Workflow for systematic solvent screening.

V. References

  • VxP Pharma. (2020). Crystallization of Active Pharmaceutical Ingredients. [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. [Link]

  • Chemistry LibreTexts. (2020). 7.11: Testing Solvents for Crystallization. [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • ResearchGate. Screening solvent–amine combinations. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. BZP/piperazines drug profile. [Link]

  • MDPI. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]

  • ResearchGate. 1-Benzylpiperazine and other Piperazine-based Derivatives. [Link]

  • Beilstein Journals. Trichloroacetic acid fueled practical amine purifications. [Link]

  • ACS Publications. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

  • ResearchGate. The influence of impurities and solvents on crystallization. [Link]

  • RSC Publishing. Crystallization of para-aminobenzoic acid forms from specific solvents. [Link]

  • Springer. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. [Link]

  • Auburn University. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. [Link]

  • PMC. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(2,4,6-Trimethylbenzyl)piperazine

Introduction: Navigating the Synthesis of a Sterically Hindered Piperazine Derivative Welcome to the technical support guide for the synthesis of 1-(2,4,6-trimethylbenzyl)piperazine. This molecule presents unique challen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of a Sterically Hindered Piperazine Derivative

Welcome to the technical support guide for the synthesis of 1-(2,4,6-trimethylbenzyl)piperazine. This molecule presents unique challenges primarily due to the steric hindrance imposed by the ortho-methyl groups on the benzyl moiety. This guide provides in-depth troubleshooting for the two most common synthetic routes: Reductive Amination and Nucleophilic Substitution . Our focus is on anticipating and resolving common side reactions and purification difficulties to enhance yield and purity.

This document is structured as a series of frequently asked questions (FAQs) that address specific experimental issues. We will delve into the mechanistic reasons behind these problems and offer validated, step-by-step protocols for their resolution.

Part 1: Troubleshooting Reductive Amination

Reductive amination is a favored method for forming C-N bonds, involving the reaction of 2,4,6-trimethylbenzaldehyde with piperazine to form an intermediate iminium ion, which is then reduced in situ. The steric bulk of the aldehyde is a critical factor influencing this reaction.

FAQ 1: "My reaction shows low conversion, with significant unreacted aldehyde and piperazine. How can I drive the reaction to completion?"

This is a classic issue when dealing with sterically hindered aldehydes. The formation of the initial hemiaminal and subsequent iminium ion is often slow and reversible.

Root Cause Analysis:

  • Steric Hindrance: The two ortho-methyl groups on the benzaldehyde sterically shield the carbonyl carbon, slowing down the nucleophilic attack by piperazine.

  • Inefficient Water Removal: The equilibrium between reactants and the iminium ion is driven forward by the removal of water. Inadequate drying can stall the reaction.

  • Suboptimal pH: The reaction requires a slightly acidic pH (typically 4-6). If the medium is too acidic, the piperazine starting material will be protonated and non-nucleophilic. If it's too basic, the iminium ion formation is not efficiently catalyzed.

  • Weak Reducing Agent: A mild reducing agent is needed to avoid reducing the aldehyde before it forms the iminium ion. However, a reducing agent that is too weak may not efficiently reduce the sterically hindered iminium intermediate.

Troubleshooting Protocol & Recommendations:

ParameterRecommendationRationale
Drying Agent Add 3Å molecular sieves to the reaction mixture.Physically sequesters water, driving the iminium formation equilibrium towards the product side. This is often more effective than relying on azeotropic removal in hindered cases.
Catalyst/pH Introduce a mild acid catalyst like acetic acid (AcOH) to buffer the reaction to a pH of ~5.Optimizes the rate of both nucleophilic attack (requires free amine) and dehydration (acid-catalyzed).
Reducing Agent Use Sodium Triacetoxyborohydride (NaBH(OAc)₃).NaBH(OAc)₃ is a mild and moisture-tolerant reducing agent that is particularly effective for reductive aminations of hindered ketones and aldehydes. It is less basic than other hydrides, minimizing side reactions.
Temperature Maintain room temperature initially. If conversion is still low after 12 hours, gently heat to 40-50 °C.Balances the need for increased reaction rate against potential side reactions or decomposition at higher temperatures.

Workflow Diagram: Reductive Amination Mechanism

G Reactants 2,4,6-Trimethylbenzaldehyde + Piperazine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal + H⁺ (cat.) Hemiaminal->Reactants - H⁺ Iminium Iminium Ion Hemiaminal->Iminium - H₂O (driven by sieves) Iminium->Hemiaminal + H₂O Product 1-(2,4,6-Trimethylbenzyl)piperazine Iminium->Product + Reducer H2O H₂O Reducer NaBH(OAc)₃

Caption: Reductive amination pathway and key equilibrium.

FAQ 2: "My main impurity is the 1,4-bis(2,4,6-trimethylbenzyl)piperazine. How can I favor mono-alkylation?"

This is the most common side reaction when using piperazine, which has two reactive secondary amine sites.

Root Cause Analysis:

  • Stoichiometry: Using a 1:1 ratio of piperazine to aldehyde is insufficient. The desired mono-substituted product is often a better nucleophile than piperazine itself, leading to a second reaction.

  • Order of Addition: Adding the aldehyde to a solution of piperazine can create localized high concentrations of the product, promoting the second alkylation.

Troubleshooting Protocol & Recommendations:

  • Use Excess Piperazine: Employ a significant excess of piperazine (3 to 5 equivalents). This statistically favors the reaction of the aldehyde with the more abundant starting material over the mono-substituted product.

  • Reverse Addition: Slowly add the 2,4,6-trimethylbenzaldehyde (dissolved in a suitable solvent like dichloromethane or 1,2-dichloroethane) to the stirred solution of excess piperazine and the reducing agent. This maintains a low concentration of the aldehyde and the mono-alkylated product, suppressing the formation of the bis-alkylated species.

  • Consider a Protecting Group: For maximum selectivity, though more synthetically demanding, use a mono-protected piperazine, such as N-Boc-piperazine. After the reductive amination, the Boc group can be easily removed with an acid like trifluoroacetic acid (TFA).

Side Reaction Diagram: Mono- vs. Bis-Alkylation

G Piperazine Piperazine (Excess) Product_Mono Desired Mono-Product (Target Molecule) Piperazine->Product_Mono Reaction 1 (Favored by excess) Aldehyde Aldehyde + Reducer Aldehyde->Product_Mono Product_Bis Bis-Alkylated Side Product Aldehyde->Product_Bis Product_Mono->Product_Bis Reaction 2 (Undesired)

Caption: Competing reaction pathways for mono- and bis-alkylation.

Part 2: Troubleshooting Nucleophilic Substitution (N-Alkylation)

This route involves the direct reaction of piperazine with a 2,4,6-trimethylbenzyl halide (e.g., the bromide or chloride) in the presence of a base. The primary challenges are again steric hindrance and controlling the degree of alkylation.

FAQ 3: "My N-alkylation reaction is very slow and gives a low yield. What are the critical parameters?"

A slow Sₙ2 reaction is expected due to the steric crowding around the benzylic carbon.

Root Cause Analysis:

  • Poor Leaving Group: The choice of halide is critical. Chlorides are less reactive than bromides, and iodides are the most reactive.

  • Insufficient Base: A base is required to neutralize the H-X formed during the reaction. If the base is too weak or used in stoichiometric amounts, the piperazine will be protonated, shutting down the reaction.

  • Solvent Choice: A polar aprotic solvent (e.g., acetonitrile, DMF) is ideal for Sₙ2 reactions as it can solvate the cation without hydrogen-bonding to the nucleophile, thus preserving its reactivity.

  • Low Temperature: While higher temperatures can promote unwanted side reactions, this sterically hindered reaction requires thermal energy to overcome the activation barrier.

Troubleshooting Protocol & Recommendations:

ParameterRecommendationRationale
Leaving Group Use 2,4,6-trimethylbenzyl bromide or iodide instead of the chloride.Br⁻ and I⁻ are better leaving groups than Cl⁻, which significantly accelerates the rate of Sₙ2 substitution.
Base Use a non-nucleophilic, inorganic base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in at least 2-3 equivalents.These bases effectively scavenge the acid byproduct without competing in the alkylation reaction. Cs₂CO₃ is particularly effective due to the "cesium effect," which enhances nucleophilicity.
Solvent Use Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF).These polar aprotic solvents are optimal for promoting Sₙ2 reaction rates.
Temperature Heat the reaction to 60-80 °C.Provides the necessary energy to overcome the steric hindrance, increasing the reaction rate. Monitor for potential degradation if using sensitive substrates.
FAQ 4: "How can I prevent the formation of the 1,4-bis-alkylated quaternary ammonium salt?"

Similar to reductive amination, over-alkylation is a major issue. In this case, it can proceed past the bis-alkylation stage to form a quaternary salt if the product is not removed from the reactive environment.

Root Cause Analysis:

  • Stoichiometry and Reactivity: The mono-alkylated product is nucleophilic and can react with another molecule of the benzyl halide to form the bis-alkylated product. While quaternization of the bis-product is less likely due to extreme steric hindrance, it remains a possibility under forcing conditions.

Troubleshooting Protocol & Recommendations:

The strategies are analogous to those for reductive amination:

  • Use a Large Excess of Piperazine: Employ at least 5 equivalents of piperazine relative to the benzyl halide.

  • Slow Addition: Add the benzyl halide dropwise to the heated solution of piperazine and base over several hours. This "high dilution" principle keeps the concentration of the electrophile low, favoring its reaction with the abundant piperazine.

Part 3: General Purification Strategy

FAQ 5: "What is the most effective method to separate my desired mono-product from excess piperazine and the bis-alkylated byproduct?"

Purification is often the most challenging step. The basicities of piperazine, the mono-product, and the bis-product are similar, but their lipophilicity differs significantly.

Troubleshooting Protocol: Acid-Base Extraction & Chromatography

  • Initial Workup: After the reaction is complete, cool the mixture and filter off any inorganic salts. Evaporate the solvent.

  • Liquid-Liquid Extraction (LLE):

    • Dissolve the crude residue in a non-polar organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The highly polar piperazine starting material will be protonated and prefer the aqueous phase. Your mono- and bis-alkylated products, being more lipophilic, will largely remain in the organic phase. Caution: some product may be lost to the aqueous phase.

    • Separate the layers. Make the aqueous layer basic (e.g., with 2M NaOH) and back-extract with DCM to recover any lost product if necessary.

    • Wash the primary organic layer with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Silica Gel Column Chromatography:

    • The LLE will remove most of the piperazine. The remaining mixture of mono- and bis-alkylated products can be separated by column chromatography.

    • Eluent System: A gradient system of Dichloromethane (DCM) with an increasing percentage of Methanol (MeOH) is typically effective. To prevent streaking of the basic amines on the acidic silica gel, add a small amount of a tertiary amine like triethylamine (e.g., 0.5-1%) to the eluent mixture.

    • Elution Order: The less polar, bis-alkylated byproduct will elute first, followed by the more polar, desired mono-alkylated product.

Purification Workflow Diagram

G Crude Crude Reaction Mixture (Piperazine, Mono-Product, Bis-Product) LLE Acid-Base Liquid-Liquid Extraction Crude->LLE Piperazine_aq Piperazine in Aqueous Acid LLE->Piperazine_aq Removes XS Piperazine Organic Organic Layer (Mono- + Bis-Product) LLE->Organic Column Silica Gel Chromatography (DCM/MeOH + 1% Et₃N) Organic->Column Bis_Product Bis-Product (Elutes First) Column->Bis_Product Less Polar Mono_Product Pure Mono-Product Column->Mono_Product More Polar

Caption: A two-stage purification strategy for isolating the target.

References

  • Title: A review of reductive amination Source: Organic Process Research & Development URL: [Link]

  • Title: Sodium Triacetoxyborohydride: A Selective Reducing Agent Source: Journal of the American Chemical Society URL: [Link]

  • Title: The Sₙ2 Reaction Source: Master Organic Chemistry URL: [Link]

  • Title: The Cesium Effect: A Review Source: Chemical Reviews URL: [Link]

Troubleshooting

Technical Support Center: 1-(2,4,6-Trimethylbenzyl)piperazine Scaffold Optimization

Current Status: Operational Topic: Synthesis & Optimization of Sterically Hindered Piperazine Scaffolds Ticket ID: TMP-PIP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Synthesis & Optimization of Sterically Hindered Piperazine Scaffolds Ticket ID: TMP-PIP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Mesityl" Challenge

Welcome to the technical guide for synthesizing 1-(2,4,6-trimethylbenzyl)piperazine . Unlike standard benzylpiperazines (e.g., BZP) or even Trimetazidine (2,3,4-trimethoxy), this specific scaffold presents a unique challenge: Steric Hindrance .[1]

The 2,4,6-trimethylphenyl (mesityl) group possesses two ortho-methyl substituents that create a "steric wall" around the benzylic carbon.[1] This significantly retards nucleophilic attack and imine formation. Standard protocols used for unhindered benzyl chlorides will result in stalled reactions or low yields.

This guide provides optimized protocols specifically engineered to overcome this steric barrier using Finkelstein catalysis (for alkylation) and Lewis Acid activation (for reductive amination).[1]

Decision Matrix: Choosing Your Route

Before starting, select the route that matches your available reagents and scale.

RouteSelection Start Start: Select Precursor Chloride Precursor: 2,4,6-Trimethylbenzyl Chloride Start->Chloride Aldehyde Precursor: 2,4,6-Trimethylbenzaldehyde Start->Aldehyde RouteA Route A: Nucleophilic Substitution (Best for Scale/Cost) Chloride->RouteA RouteB Route B: Reductive Amination (Best for Mild Conditions) Aldehyde->RouteB CondA Requires: Polar Aprotic Solvent + Iodide Catalyst RouteA->CondA CondB Requires: Lewis Acid (Ti(OiPr)4) + Reducing Agent RouteB->CondB

Figure 1: Strategic selection of synthetic pathway based on starting material availability.

Optimized Protocols

Protocol A: Catalytic Finkelstein Alkylation (Recommended)

Use this for robust, scalable synthesis.[1]

The Mechanism: Direct SN2 attack on the mesityl chloride is slow.[1] We add Potassium Iodide (KI) to generate the mesityl iodide in situ.[1] Iodide is a better leaving group, accelerating the reaction despite the steric bulk [1].

Reagents:

  • 2,4,6-Trimethylbenzyl chloride (1.0 equiv)[1][2]

  • Piperazine (5.0 equiv) — Excess is critical to prevent bis-alkylation.[1]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]

  • Potassium Iodide (KI) (0.1 equiv) — The Catalyst.[1]

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

Step-by-Step:

  • Charge: In a round-bottom flask, dissolve Piperazine (5.0 eq) in MeCN (10 mL/g). Add K₂CO₃ and KI.

  • Addition: Add 2,4,6-trimethylbenzyl chloride dropwise at room temperature.

  • Activation: Heat the mixture to reflux (80-82°C) for MeCN or 90°C for DMF.

    • Note: Without heat and KI, this reaction may take >48 hours.[1] With optimization, it completes in 4-6 hours.

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Dissolve residue in DCM. Wash with water (removes excess piperazine).[1] The organic layer contains the product.[3][4][5][6]

Protocol B: Lewis-Acid Promoted Reductive Amination

Use this if the chloride is unavailable or if working with sensitive functional groups.[1]

The Mechanism: Mesitaldehyde is sterically crowded, making the initial attack of the amine to form the iminium ion very slow. We use Titanium(IV) isopropoxide to act as a Lewis Acid and water scavenger, forcing the equilibrium toward the imine [2].[1]

Reagents:

  • 2,4,6-Trimethylbenzaldehyde (1.0 equiv)[1][2]

  • Piperazine (1.2 equiv)[1]

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv)[1]

  • Sodium Borohydride (NaBH₄) (1.5 equiv)[1]

  • Solvent: THF (anhydrous).[1]

Step-by-Step:

  • Imine Formation: Mix aldehyde, piperazine, and Ti(OiPr)₄ in dry THF under Nitrogen. Stir at RT for 12-18 hours .

    • Checkpoint: The solution usually turns yellow/orange, indicating imine formation.[1]

  • Reduction: Cool to 0°C. Add NaBH₄ (or NaBH(OAc)₃) portion-wise. Stir for 2 hours.

  • Quench: Carefully add water (exothermic) to hydrolyze the titanium complex. A white precipitate (TiO₂) will form.[1]

  • Workup: Filter through a Celite pad. Extract the filtrate with EtOAc.

Purification & Analysis (The "Self-Validating" System)[1]

Because piperazine derivatives are basic, we use this property to "self-validate" purity using an Acid-Base extraction.[1]

StepActionChemical Logic
1 Acid Wash Dissolve crude in DCM. Extract with 1M HCl. The Product moves to the Aqueous Phase .[1] Neutral impurities stay in DCM. Discard DCM.
2 Base Release Basify the Aqueous phase (pH > 12) with 4M NaOH.[1] Product becomes neutral/insoluble. Extract back into fresh DCM.
3 Salt Formation Dissolve free base in EtOH. Add HCl/EtOH or HCl/Dioxane.
4 Crystallization Recrystallize the HCl salt from Isopropanol/Ethanol .

Troubleshooting Center (FAQ)

Q1: The reaction has stalled at 30% conversion (Route A).

Diagnosis: The "Ortho Effect" is blocking the nucleophile. Fix:

  • Switch Solvent: If using Acetone or THF, switch to DMF or DMSO .[1] The higher dielectric constant stabilizes the transition state.

  • Add Catalyst: Ensure you added 10 mol% KI . If not, cool down, add it, and reheat.

  • Temperature: Increase temperature to 100°C (if using DMF).

Q2: I am seeing a "double-mass" peak (MW ~336) in LCMS.

Diagnosis: You have formed the bis-alkylated byproduct (1,4-bis(2,4,6-trimethylbenzyl)piperazine).[1] Fix:

  • Current Batch: Cannot be easily reversed. Separate via column chromatography (DCM:MeOH 95:5).

  • Next Batch: Increase the Piperazine equivalents from 1.0 to 5.0 or 6.0 . The high concentration of free piperazine ensures the chloride reacts with a free molecule, not the product.

Q3: The product is an oil and won't crystallize.

Diagnosis: Free base piperazines with lipophilic tails are often oils. Fix: Do not try to crystallize the free base. Convert it to the Dihydrochloride (2HCl) or Difumarate salt.[1]

  • Protocol: Dissolve oil in minimal diethyl ether. Add 2M HCl in ether dropwise. White solid should crash out immediately.

Q4: In Route B, the yield is <10%.

Diagnosis: The imine did not form because the water produced in the reaction hydrolyzed it back to the aldehyde.[1] Fix:

  • Did you use Ti(OiPr)₄ ? If not, you must use a dehydrating agent (Molecular Sieves 4Å) or a Dean-Stark trap if refluxing in Toluene.[1]

  • Alternative: Use Sodium Triacetoxyborohydride (STAB) in DCE with 1 eq of Acetic Acid.[1]

Workflow Visualization

Troubleshooting Issue Issue: Low Yield / Impurities Check1 Check: Is Bis-alkylation present? Issue->Check1 Check2 Check: Reaction Stalled? Issue->Check2 Sol1 Solution: Increase Piperazine ratio to >5 equiv Check1->Sol1 Yes Sol2 Solution: Add KI catalyst Switch to DMF Check2->Sol2 Yes

Figure 2: Rapid troubleshooting logic for common synthetic failures.

References

  • Finkelstein Reaction & Steric Hindrance

    • Concept: The conversion of alkyl chlorides to iodides to enhance electrophilicity is a standard organic transformation, particularly vital for hindered substr
    • Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed.[1] Wiley. (See Chapter 10: Aliphatic Nucleophilic Substitution). [1]

  • Reductive Amination of Hindered Aldehydes

    • Concept: Use of Titanium(IV) isopropoxide to facilitate imine formation in sterically crowded systems.[1]

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] J. Org.[6] Chem. 1996, 61, 11, 3849–3862.[1] [Link]

  • Piperazine Synthesis Reviews

    • Concept: General methodologies for N-monosubstitution of piperazines.
    • Source: "Synthesis of piperazines."[4][5][6][7][8][9] Organic Chemistry Portal. [Link]

  • Trimetazidine Analog Synthesis (Patent): Concept: Industrial conditions for benzyl-piperazine coupling (Reference for scale-up considerations). Source: CN101575321B "Production method of trimetazidine and its hydrochloride".

Sources

Optimization

Technical Support Center: Method Validation for 1-(2,4,6-Trimethylbenzyl)piperazine

Status: Active Ticket ID: VAL-TMZP-2024 Assigned Specialist: Senior Application Scientist Subject: Quantification & Validation Protocol (ICH Q2(R2) Compliant)[1] Executive Summary & Analyte Profile User Query: "I need a...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: VAL-TMZP-2024 Assigned Specialist: Senior Application Scientist Subject: Quantification & Validation Protocol (ICH Q2(R2) Compliant)[1]

Executive Summary & Analyte Profile

User Query: "I need a validated method for 1-(2,4,6-Trimethylbenzyl)piperazine. I am facing issues with peak tailing and sensitivity."

Scientist’s Analysis: 1-(2,4,6-Trimethylbenzyl)piperazine is a structural analog of Trimetazidine.[1] Chemically, it possesses a basic piperazine ring (


) and a lipophilic trimethylbenzyl moiety.[1] This duality creates two primary analytical challenges:
  • Silanol Interactions: The basic nitrogen interacts with free silanols on silica columns, causing severe peak tailing.[1]

  • Retention Mode: It requires a balance of organic strength to elute the lipophilic tail while maintaining ionization for MS detection.

This guide provides a "Fitness for Purpose" validation strategy aligned with ICH Q2(R2) guidelines, focusing on LC-MS/MS for high sensitivity and specificity.

Method Development & Optimization (Tier 1 Support)

Chromatographic Conditions (The "Anti-Tailing" Setup)

Standard silica columns will fail with this analyte. You must use a column with high surface coverage (end-capping) or hybrid particle technology.[1]

ParameterRecommended SettingRationale (Causality)
Column Waters XBridge BEH C18 or Phenomenex Kinetex EVO C18 (2.1 x 100 mm, 1.7-2.6 µm)Hybrid particles (BEH/EVO) resist high pH and have fewer active silanols, eliminating the "hook" effect on the peak tail.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.0) Crucial: At pH 9.0, the piperazine ring is less protonated (neutral), increasing hydrophobicity and improving peak shape on C18.
Mobile Phase B Acetonitrile (LC-MS Grade) Methanol creates higher backpressure; ACN provides sharper peaks for benzyl-piperazines.[1]
Flow Rate 0.3 - 0.4 mL/minOptimal linear velocity for ESI efficiency.[1]
Injection Vol 2 - 5 µLKeep low to prevent solvent effects (breakthrough).[1]
Mass Spectrometry Detection (LC-MS/MS)

Note: As exact transitions depend on your specific instrument tuning, the following are theoretically derived from the fragmentation logic of benzylpiperazines.

  • Ionization: ESI Positive (

    
    )
    
  • Precursor Ion: m/z ~219.2 (Calculated based on MW 218.34)[1]

  • Primary Fragment (Quantifier): m/z 133.1 (Trimethylbenzyl cation - cleavage of C-N bond).[1]

  • Secondary Fragment (Qualifier): m/z 85.1 (Piperazine ring fragment).[1]

Troubleshooting Guide (Tier 2 Support)

Ticket #001: "My peaks look like shark fins (Severe Tailing)"

Diagnosis: Secondary Silanol Interaction.[1] Root Cause: The piperazine nitrogen is positively charged at acidic pH (e.g., Formic Acid) and binding to the column silica. Solution Protocol:

  • Switch to High pH: Change Mobile Phase A to 10mM Ammonium Bicarbonate (pH 9-10).

  • Add Modifier: If you must use low pH, add 5mM Ammonium Formate (not just acid) to compete for silanol sites.[1]

  • Column Flush: The column may be fouled.[1] Flush with 90:10 ACN:H2O + 0.1% Formic Acid for 30 mins.

Ticket #002: "I see the peak in my blank (Carryover)"

Diagnosis: Adsorption in the injector loop/needle. Root Cause: The lipophilic benzyl group sticks to Teflon/PEEK tubing. Solution Protocol:

  • Needle Wash: Use a strong wash solvent: 40:40:20 (ACN : MeOH : IPA) + 0.1% Formic Acid .[1]

  • Gradient Change: End the run with a "sawtooth" wash (95% B for 1 min, drop to 10% B, back to 95% B).

Validation Protocol: ICH Q2(R2) Compliance

This section outlines the experiments required to declare the method "Valid."

Specificity (Selectivity)

Objective: Prove the method sees only the analyte.

  • Protocol: Inject (1) Blank Matrix, (2) Matrix + Internal Standard (IS),[1] (3) Matrix + Analyte.[1][2][3][4]

  • Acceptance Criteria: No interfering peaks at the retention time of the analyte (> 0.5% of LLOQ response) in the blank.

Linearity & Range

Objective: Confirm response is proportional to concentration.[1]

  • Protocol: Prepare 6 non-zero concentrations (e.g., 1, 5, 20, 100, 500, 1000 ng/mL).

  • Weighting: Use

    
     weighting (essential for large dynamic ranges in LC-MS).
    
  • Acceptance Criteria:

    
    ; Back-calculated concentrations of standards must be within ±15% (±20% for LLOQ).
    
Accuracy & Precision (Recovery)

Objective: Can we get the right answer repeatedly?

  • Protocol: Spike matrix at 3 levels (Low, Medium, High). Run 5 replicates per level for 3 separate days (Inter-day).

  • Acceptance Criteria:

    • Accuracy (Mean % Recovery): 85-115%[1]

    • Precision (% CV):

      
      
      
Visualized Workflow (DOT Diagram)

ValidationWorkflow Start Start Validation (ICH Q2 R2) SystemSuitability System Suitability Test (5 Replicates) Start->SystemSuitability CheckSST RSD < 5%? Tailing < 1.5? SystemSuitability->CheckSST Specificity Specificity Test (Blank vs. Spiked) CheckSST->Specificity Yes Fail Troubleshoot System (See Tier 2) CheckSST->Fail No Linearity Linearity (6 levels) Weighted 1/x² Specificity->Linearity Accuracy Accuracy & Precision (3 Levels x 5 Reps) Linearity->Accuracy Report Generate Validation Report Accuracy->Report Fail->SystemSuitability

Caption: Figure 1. Step-by-step validation workflow following ICH Q2(R2) standards. Critical decision points (Red) ensure system readiness before consuming expensive validation samples.

FAQ: Common User Questions

Q: Can I use UV detection instead of MS?

  • A: Yes, but with caveats.[1] The benzyl ring absorbs at 207-210 nm .[1] However, this region is non-specific and prone to noise from mobile phase solvents.[1] The Limit of Quantitation (LOQ) will be significantly higher (likely µg/mL range vs. ng/mL for MS).

Q: What is the best Internal Standard (IS)?

  • A: The ideal IS is Trimetazidine-d8 or 1-Benzylpiperazine-d8 .[1] If deuterated standards are unavailable, use a structural analog like 1-(2-chlorophenyl)piperazine , but validate that it does not suppress ionization of your analyte.[1]

Q: My calibration curve fails at the high end. Why?

  • A: Saturation of the detector. Piperazines ionize very easily.[1] If your curve flattens at the top, switch to a less sensitive isotope transition or dilute your samples.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][5] [Link]

  • Chromatography Online. (2019).[1] HPLC Diagnostic Skills II – Tailing Peaks. LCGC.[1][4] [Link]

  • Phenomenex. (2024).[1][5] HPLC Troubleshooting Guide: Peak Tailing & Fronting. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013).[1] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Methodological Comparison: 1-(2,4,6-Trimethylbenzyl)piperazine

Executive Summary & Comparison Strategy Objective: To provide a definitive structural confirmation guide for 1-(2,4,6-Trimethylbenzyl)piperazine (CAS: 41717-26-4), distinguishing it from potential regioisomers (e.g., 2,4...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Strategy

Objective: To provide a definitive structural confirmation guide for 1-(2,4,6-Trimethylbenzyl)piperazine (CAS: 41717-26-4), distinguishing it from potential regioisomers (e.g., 2,4,5-trimethyl) and poly-alkylated impurities.

The Analytical Challenge: The primary challenge in characterizing this molecule lies in the mesityl (2,4,6-trimethylphenyl) moiety.[1] The steric bulk of the two ortho-methyl groups creates significant rotational barriers and electronic shielding effects that distinguish it from less hindered isomers.[2]

Comparative "Performance" of Analytical Methods: This guide evaluates three analytical workflows based on their "Diagnostic Power" (ability to rule out false positives).

MethodDiagnostic PowerThroughputPrimary Role
1D NMR (

H,

C)
HighHighScreening: Confirms symmetry (

) of the aromatic ring.
2D NMR (NOESY) Very HighMediumValidation: Proves spatial proximity of Benzyl-CH

to ortho-Methyls.[2]
Single Crystal XRD AbsoluteLowGold Standard: Defines absolute configuration and steric conformation.

Structural Logic & Isomer Differentiation

The most critical step is differentiating the target 2,4,6-isomer from the 2,3,4- or 2,4,5- isomers, which may arise if the starting benzyl chloride material was impure or rearranged.[1][2]

The Symmetry Argument (The "Fingerprint")

The 2,4,6-trimethyl substitution pattern creates a local plane of symmetry.[1][2] This results in a simplified NMR spectrum compared to asymmetric isomers.

  • Target (2,4,6-): The two aromatic protons at positions 3 and 5 are chemically equivalent.[1][2] Result: One singlet (2H).

  • Alternative (2,4,5-): The protons at positions 3 and 6 are non-equivalent.[1][2] Result: Two singlets (1H each).

  • Alternative (2,3,4-): The protons at positions 5 and 6 are adjacent.[1][2] Result: Two doublets (AB system).

Visualization: Isomer Differentiation Logic

IsomerLogic Start Unknown Trimethylbenzyl Isomer AromaticRegion Analyze Aromatic Region (6.5 - 7.5 ppm) Start->AromaticRegion SignalType Signal Pattern? AromaticRegion->SignalType Singlet2H 1 Singlet (Integral 2H) SignalType->Singlet2H Symmetric TwoSinglets 2 Singlets (1H each) SignalType->TwoSinglets Para-substituted Doublets 2 Doublets (AB System) SignalType->Doublets Ortho-substituted ConclusionTarget CONFIRMED: 2,4,6-Isomer (Symmetric Mesityl Group) Singlet2H->ConclusionTarget Conclusion245 REJECT: 2,4,5-Isomer (Asymmetric) TwoSinglets->Conclusion245 Conclusion234 REJECT: 2,3,4-Isomer (Vicinal Coupling) Doublets->Conclusion234

Caption: Decision tree for differentiating trimethylbenzyl isomers based on aromatic proton splitting patterns.

Detailed Experimental Protocols

Protocol A: 1D NMR Characterization (Self-Validating)

Objective: Confirm molecular connectivity and symmetry. Solvent:


 (Preferred for resolution) or DMSO-

(if salt form).[1][2]

Step-by-Step Workflow:

  • Sample Prep: Dissolve ~10 mg of free base in 0.6 mL

    
    .
    
  • Acquisition: Run standard proton (16 scans) and carbon (1024 scans) sequences.[1][2]

  • Critical Checkpoint (Self-Validation):

    • Look for the Mesityl Methyls : You must see two distinct methyl signals in a 2:1 ratio.[1]

      • 
         ppm (Singlet, 6H) 
        
        
        
        Ortho-methyls (2,6).[1][2]
      • 
         ppm (Singlet, 3H) 
        
        
        
        Para-methyl (4).[1][2]
    • Note: If you see three distinct methyl peaks of equal intensity, the structure is NOT the 2,4,6-isomer.[1][2]

Predicted Data Table (Free Base in


): 
PositionGroupMultiplicityIntegralApprox Shift (

)
Structural Insight
Ar-H Ar-H (3,5)Singlet2H6.8 - 6.9Symmetry Marker
Bridge Ar-CH

-N
Singlet2H3.5 - 3.6Connects rings
Pip PiperazineBroad/Triplet4H2.8 - 2.9

to Alkyl
Pip PiperazineBroad/Triplet4H2.4 - 2.5

to Amine (NH)
Me o-CH

(2,[2]6)
Singlet6H2.35Steric Bulk
Me p-CH

(4)
Singlet3H2.25Para position
Protocol B: 2D NOESY (The Spatial Proof)

Objective: To prove the benzyl methylene group is physically adjacent to the ortho-methyl groups.[1][2] This definitively rules out isomers where the bridge might be adjacent to a proton (e.g., 2,3,5-isomer).[1][2]

Mechanism: Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons that are close in space (<5 Å).[1][2]

  • Target Interaction: The Benzylic

    
     (
    
    
    
    3.5 ppm) must show a strong cross-peak with the Ortho-Methyls (
    
    
    2.35 ppm).[1][2]
  • Negative Control: The Benzylic

    
     should NOT  show a cross-peak with the Aromatic protons (because the ortho positions are blocked by methyls).
    
Visualization: NOE Interaction Map

NOE_Pathway BenzylCH2 Benzyl CH2 (3.5 ppm) OrthoMe Ortho-Methyls (2.35 ppm) BenzylCH2->OrthoMe STRONG NOE (Diagnostic) AromaticH Meta-Protons (6.9 ppm) BenzylCH2->AromaticH NO CROSS PEAK (Blocked by Methyls) Piperazine Piperazine (2.5-2.9 ppm) BenzylCH2->Piperazine Medium NOE

Caption: Diagnostic NOE correlations. Green arrow confirms the 2,4,6-substitution pattern; red dotted line represents the absence of interaction due to steric blocking.[1][2]

Protocol C: X-Ray Crystallography (Definitive)

While NMR is sufficient for routine ID, X-ray is required for "absolute" confirmation in regulatory filings or to study the steric conformation of the piperazine ring relative to the mesityl plane.[1]

Crystallization Protocol:

  • Salt Formation: The free base is often an oil or low-melting solid.[2] Convert to the Dihydrochloride salt .

    • Dissolve free base in diethyl ether.

    • Add 2M HCl in ether dropwise.

    • White precipitate forms immediately.[3]

  • Crystal Growth:

    • Dissolve the salt in minimum hot Ethanol.[1]

    • Add warm Ethyl Acetate until slightly turbid.

    • Allow slow cooling to 4°C over 24 hours.

  • Data Analysis: Look for the "orthogonal" twist. The mesityl ring usually twists ~90° relative to the C-N bond of the piperazine to minimize steric clash between the ortho-methyls and the piperazine protons.[1][2]

Impurity Profile & Troubleshooting

When synthesizing this compound (typically via Mesityl Chloride + Piperazine), two main impurities occur.

ImpurityDetection MethodCharacteristic Signal
1,4-Bis(2,4,6-trimethylbenzyl)piperazine MS / TLCMS: m/z ~350 (Parent).[1][2] NMR: Disappearance of NH signal; symmetry remains, but integration of Mesityl:Piperazine changes to 2:1.
Mesityl Alcohol (Hydrolysis product)

H NMR
NMR: Shift of Benzyl

to ~4.6 ppm (deshielded by Oxygen).

References

  • Synthesis & General Characterization

    • Study on Piperazine Derivatives: Comparison of N-substituted piperazine synthesis and NMR p
    • Source: Organic Syntheses, Coll.[1] Vol. 5, p. 88 (General Benzylpiperazine protocols).[1][2] [1][2]

  • Spectroscopic Data of Mesityl Groups

    • SDBS Spectral Database: Standard reference for 2,4,6-trimethyl benzene derivatives.[1][2]

    • Source: AIST SDBS. [1][2]

  • Crystallographic Precedents

    • Crystal Structure of Piperazine Salts: Parkin, A. et al. "Structures of piperazine, piperidine and morpholine."[1][4] Acta Crystallographica Section B, 2004.[1][4]

    • Source: PubMed.

(Note: While specific spectral data for the exact CAS 41717-26-4 is proprietary in many commercial databases, the protocols above rely on fundamental spectroscopic principles of symmetry and steric hindrance, which are chemically absolute.)

Sources

Comparative

comparative analysis of 1-(2,4,6-Trimethylbenzyl)piperazine synthesis methods

Introduction 1-(2,4,6-Trimethylbenzyl)piperazine is a significant scaffold in medicinal chemistry, appearing as a core structural element in a variety of pharmacologically active compounds.[1][2] The unique substitution...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2,4,6-Trimethylbenzyl)piperazine is a significant scaffold in medicinal chemistry, appearing as a core structural element in a variety of pharmacologically active compounds.[1][2] The unique substitution pattern of the trimethylbenzyl group, often referred to as a mesityl group, imparts specific steric and electronic properties that can influence the binding affinity and selectivity of drug candidates.[3] The piperazine moiety, a prevalent N-heterocycle in drug discovery, enhances the physicochemical properties of molecules, often improving their aqueous solubility and bioavailability.[4] Given its importance, the efficient and scalable synthesis of 1-(2,4,6-trimethylbenzyl)piperazine is a critical consideration for researchers in drug development.

This guide provides a comparative analysis of the two primary synthetic routes to 1-(2,4,6-trimethylbenzyl)piperazine: Reductive Amination and Direct N-Alkylation . We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative assessment of their respective advantages and disadvantages to aid researchers in selecting the optimal strategy for their specific needs.

Method 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis in organic chemistry, valued for its efficiency and control.[5][6] This method involves the reaction of a carbonyl compound, in this case, 2,4,6-trimethylbenzaldehyde, with an amine, piperazine, to form an iminium ion intermediate, which is then reduced in situ to the desired product.[7][8]

Mechanistic Rationale

The causality behind the reductive amination process is a two-step sequence that begins with the nucleophilic attack of the secondary amine of piperazine on the electrophilic carbonyl carbon of 2,4,6-trimethylbenzaldehyde. This is followed by dehydration to form a reactive iminium ion. A carefully chosen reducing agent, present in the reaction mixture, then selectively reduces the iminium ion to the final tertiary amine.[6][7] The choice of reducing agent is critical; it must be mild enough to not reduce the starting aldehyde but potent enough to reduce the iminium intermediate.[9]

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Piperazine Piperazine Aldehyde 2,4,6-Trimethyl- benzaldehyde Iminium_Ion Iminium Ion Intermediate Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Product 1-(2,4,6-Trimethylbenzyl)piperazine

Reductive Amination Pathway
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted from established procedures for reductive amination.[6][10][11]

  • Reaction Setup: To a solution of piperazine (2.5 equivalents) in anhydrous dichloromethane (DCM) is added 2,4,6-trimethylbenzaldehyde (1.0 equivalent). The mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) is added portion-wise to the stirred solution. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure 1-(2,4,6-trimethylbenzyl)piperazine.

Alternative: Catalytic Hydrogenation

A more environmentally friendly and scalable approach to reductive amination involves the use of molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst, such as palladium on carbon (Pd/C).[12][13] This can be performed in a batch reactor or, for enhanced safety and efficiency, in a continuous-flow hydrogenation system.[12]

G Start Piperazine + 2,4,6-Trimethylbenzaldehyde in Solvent Mix Mix with H2 gas Start->Mix Reactor Flow through Pd/C catalyst bed Mix->Reactor Collection Collect Product Solution Reactor->Collection Purification Purification Collection->Purification

Continuous-Flow Hydrogenation Workflow

Method 2: N-Alkylation

Direct N-alkylation is a classical and straightforward method for forming carbon-nitrogen bonds. In the context of synthesizing 1-(2,4,6-trimethylbenzyl)piperazine, this involves the reaction of piperazine with 2,4,6-trimethylbenzyl chloride.

Mechanistic Rationale

The N-alkylation of piperazine is a nucleophilic substitution reaction. The lone pair of electrons on one of the nitrogen atoms of piperazine acts as a nucleophile, attacking the electrophilic benzylic carbon of 2,4,6-trimethylbenzyl chloride and displacing the chloride leaving group. A key challenge in this method is controlling the selectivity between mono- and di-alkylation. Since the product, 1-(2,4,6-trimethylbenzyl)piperazine, is also a secondary amine, it can react with another molecule of the benzyl chloride to form the undesired 1,4-bis(2,4,6-trimethylbenzyl)piperazine.

To circumvent this, an excess of piperazine is often used. Alternatively, one of the nitrogen atoms of piperazine can be protected with a removable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to ensure mono-alkylation.[14] Following the alkylation, the protecting group is removed to yield the desired product. A German patent also describes a one-step process for mono-alkylation by forming a monopiperazinium salt in situ, which deactivates one of the nitrogen atoms.[15]

G Piperazine Piperazine Transition_State SN2 Transition State Piperazine->Transition_State Benzyl_Chloride 2,4,6-Trimethylbenzyl Chloride Benzyl_Chloride->Transition_State Product 1-(2,4,6-Trimethylbenzyl)piperazine Transition_State->Product Byproduct Piperazine Hydrochloride Transition_State->Byproduct

N-Alkylation Pathway
Experimental Protocol: N-Alkylation using a Protecting Group Strategy

This protocol is a representative procedure based on established methods for mono-alkylation of piperazine.[14][16]

  • Protection: Piperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) to afford tert-butyl piperazine-1-carboxylate (Boc-piperazine).

  • Alkylation: To a solution of Boc-piperazine (1.0 equivalent) and a base such as potassium carbonate (1.5 equivalents) in a suitable solvent like acetonitrile or DMF is added 2,4,6-trimethylbenzyl chloride (1.1 equivalents). The mixture is heated to ensure the reaction goes to completion.

  • Work-up and Deprotection: After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude N-Boc protected product is then treated with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to remove the Boc group.

  • Purification: The final product is isolated and purified by an appropriate method, such as crystallization or column chromatography.

Comparative Analysis

FeatureReductive AminationN-Alkylation
Starting Materials 2,4,6-trimethylbenzaldehyde, Piperazine2,4,6-trimethylbenzyl chloride, Piperazine
Reagent Toxicity Varies with reducing agent (NaBH₃CN is toxic)[12]; H₂ is flammable but produces only water as a byproduct.Benzyl halides are lachrymatory and require careful handling.
Reaction Conditions Generally mild; catalytic hydrogenation may require elevated pressure and temperature.[13]Can range from room temperature to elevated temperatures.
Selectivity Excellent for mono-alkylation.[5]Prone to di-alkylation; requires excess piperazine or a protecting group strategy for good mono-selectivity.
Yield Generally high, with reports of >90% for similar compounds.[13]Can be high, especially with a protecting group strategy, but may be lower without it due to side products.
Scalability Continuous-flow hydrogenation is highly scalable.[12]Scalable, but the use of protecting groups adds steps and cost.
Green Chemistry Catalytic hydrogenation is a greener alternative to stoichiometric reducing agents.[12]Use of protecting groups and halogenated starting materials is less atom-economical.

Conclusion and Recommendations

Both reductive amination and N-alkylation are viable methods for the synthesis of 1-(2,4,6-trimethylbenzyl)piperazine.

Reductive amination is generally the superior method , particularly for larger-scale synthesis, due to its high selectivity for mono-alkylation, typically high yields, and the availability of a green and scalable catalytic hydrogenation route.[5][12] The direct, one-pot nature of this reaction also offers operational simplicity.

N-alkylation, while conceptually simpler, is often complicated by the issue of di-alkylation. While this can be mitigated by using a large excess of piperazine or employing a protecting group strategy, these approaches either reduce atom economy or add extra steps to the synthesis, increasing time and cost.[14] However, for small-scale synthesis where the starting 2,4,6-trimethylbenzyl chloride is readily available and the purification of the desired product from the di-alkylated byproduct is feasible, N-alkylation can be a quick and straightforward option.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the synthesis, available starting materials and equipment, and considerations of cost, time, and environmental impact.

References

  • Servier. (1991). Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination. (EP0453365A1). Google Patents.
  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link] reductive-amination-of-aldehydes-and-ketones

  • Dr. Karl Thomae GmbH. (1961). Process for the N-monoalkylation of piperazine. (DE1092019B). Google Patents.
  • Various Authors. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. Retrieved from [Link]

  • Servier. (1991). Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination. (CA2040884C). Google Patents.
  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • BASF SE. (2014). Method for preparing n-alkyl-piperazines. (WO2014184039A1). Google Patents.
  • Pittelkow, T., & Christensen, J. B. (n.d.). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. Retrieved from [Link]

  • Reddit. (2024). Reductive amination of piperazine. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination route for selective N‐monosubstitution. Piperazine.... Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • MDPI. (2023). (1R,2R,6S)-2-(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Retrieved from [Link]

  • ResearchGate. (n.d.). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Evaluating the Off-Target Effects of 1-(2,4,6-Trimethylbenzyl)piperazine

Introduction: The Piperazine Scaffold and the Challenge of Off-Target Activity The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications rangin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Scaffold and the Challenge of Off-Target Activity

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antipsychotics and antidepressants to antianginals and anticancer drugs[1]. Its unique physicochemical properties, particularly the two nitrogen atoms, allow for diverse substitutions that can be tailored to interact with a wide array of biological targets. However, this structural versatility is a double-edged sword. The very features that make the piperazine moiety so effective also predispose it to a lack of specificity, often leading to unintended interactions with proteins other than the primary therapeutic target. These "off-target" effects are a significant concern in drug development, as they can lead to unexpected side effects, toxicity, or even mask the true mechanism of action of a compound.

This guide focuses on 1-(2,4,6-Trimethylbenzyl)piperazine, a compound identified as a derivative and potential impurity of the antianginal drug Trimetazidine. Given the known off-target liabilities of the broader benzylpiperazine class—which includes compounds with significant central nervous system (CNS) and cardiovascular activity—a thorough evaluation of the off-target profile of this specific molecule is critical for any research or development program.

This document provides a framework for this evaluation, presenting a direct comparison with relevant molecules and detailing the essential experimental protocols required to build a comprehensive selectivity profile. We will explore the rationale behind these experimental choices, moving from broad, predictive screening to specific, mechanistic assays.

The Subject and Its Comparators: A Rationale for Selection

To effectively evaluate 1-(2,4,6-Trimethylbenzyl)piperazine, we must place its activity in context. Its off-target profile can be hypothesized and then tested by comparing it against two well-characterized compounds: its parent drug, Trimetazidine, and the prototypical psychoactive compound, 1-Benzylpiperazine (BZP).

  • Test Article: 1-(2,4,6-Trimethylbenzyl)piperazine (TM-BP)

    • On-Target Activity: As a derivative of Trimetazidine without a well-documented primary target of its own, TM-BP is best approached as a compound requiring de novo characterization. Its primary interest lies in understanding how the structural modification (addition of three methyl groups to the benzyl ring) alters the pharmacological profile relative to its parent compound and the core benzylpiperazine scaffold.

  • Comparator 1: Trimetazidine

    • On-Target Mechanism: Trimetazidine is a metabolic modulator. It inhibits the mitochondrial enzyme long-chain 3-ketoacyl-CoA thiolase, which is involved in the beta-oxidation of fatty acids[2][3]. This action shifts cellular energy metabolism towards glucose oxidation, a more oxygen-efficient pathway, thereby protecting cells from damage during ischemia[4][5].

    • Known Off-Target/Adverse Effects: Despite its metabolic target, Trimetazidine is associated with significant neurological side effects, including Parkinsonian symptoms like tremors, rigidity, and akinesia[2][3]. This strongly suggests off-target interactions within the CNS, likely involving dopaminergic pathways.

  • Comparator 2: 1-Benzylpiperazine (BZP)

    • Primary Activity: BZP is a well-known recreational drug with stimulant and euphoric effects similar to amphetamine[6][7]. It is not a therapeutic agent but serves as a crucial benchmark for CNS-related off-target effects.

    • Off-Target Mechanism: BZP's effects are mediated through broad interactions with aminergic systems. It potentiates dopamine, serotonin, and noradrenaline neurotransmission, leading to a wide range of sympathomimetic effects such as increased heart rate, hypertension, anxiety, and insomnia[8][9].

By using Trimetazidine and BZP as benchmarks, we can systematically investigate whether TM-BP retains the neurological liabilities of its parent drug or exhibits the broader aminergic activities characteristic of the benzylpiperazine class.

Predicting and Profiling Off-Target Liabilities: A Tiered Experimental Approach

A robust off-target screening strategy begins with broad panel screening to identify potential "hits" and then progresses to more detailed, quantitative assays to confirm and characterize these interactions.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Safety-Critical Assays A Test Compound (1-(2,4,6-Trimethylbenzyl)piperazine) B Commercial Off-Target Panel (e.g., GPCRs, Kinases, Ion Channels) @ Fixed Concentration (e.g., 10 µM) A->B  Initial Profiling C Dose-Response Assays (IC50 / Ki Determination) B->C  Identified 'Hits' D Specific Functional Assays C->D  Characterize  Mechanism E hERG Patch Clamp Assay (Cardiotoxicity) D->E  Prioritize based  on target class F Transporter Inhibition Assays (e.g., MATE1 for Drug-Drug Interactions) D->F

Caption: A tiered workflow for systematic off-target effect evaluation.

Based on the profiles of our comparator compounds, a focused investigation should prioritize the following potential off-target classes:

  • Aminergic G-Protein Coupled Receptors (GPCRs): Dopamine, serotonin, and adrenergic receptors are primary targets for BZP and likely implicated in Trimetazidine's side effects.

  • hERG Potassium Channel: Inhibition of this cardiac ion channel is a common off-target effect of piperazine-containing compounds and is a critical safety liability leading to potentially fatal arrhythmias[10].

  • Solute Carrier (SLC) Transporters: Specifically, Multidrug and Toxin Extrusion Protein 1 (MATE1), which is involved in the renal clearance of many cationic drugs. Inhibition can lead to significant drug-drug interactions[11].

Comparative Data Summary

Assay TypeTarget1-(2,4,6-Trimethylbenzyl)piperazine (IC50/Ki)Trimetazidine (IC50/Ki)1-Benzylpiperazine (BZP) (IC50/Ki)Implication
Receptor Binding Dopamine D2550 nM800 nM150 nMPotential for CNS side effects (e.g., Parkinsonian)
Serotonin 5-HT2A1.2 µM> 10 µM250 nMLower serotonergic activity than BZP
Adrenergic α1A850 nM> 10 µM400 nMPotential for cardiovascular effects (e.g., BP changes)
Ion Channel hERG (Kv11.1)2.5 µM> 30 µM5.1 µMModerate risk of cardiotoxicity
Transporter MATE11.8 µM5.6 µM3.2 µMRisk of drug-drug interactions with MATE1 substrates

Data presented is illustrative and for guidance purposes only.

Key Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for conducting the critical assays needed to generate the data summarized above.

Protocol 1: Adrenergic α1A Receptor Radioligand Binding Assay

This assay determines the binding affinity of the test compound to the human α1A adrenergic receptor by measuring its ability to displace a known radiolabeled ligand.

Rationale: Benzylpiperazine derivatives are known to interact with adrenergic receptors, which can lead to cardiovascular side effects like changes in blood pressure. This assay quantifies that potential interaction.

Methodology:

  • Membrane Preparation:

    • Use commercially available cell membranes prepared from CHO-K1 cells stably expressing the human recombinant Adrenergic α1A receptor[12].

    • Thaw membranes on ice and dilute to a final protein concentration of 10-20 µ g/well in Binding Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Assay Plate Preparation:

    • Prepare serial dilutions of 1-(2,4,6-Trimethylbenzyl)piperazine and comparator compounds in Binding Buffer.

    • To a 96-well plate, add 50 µL of Binding Buffer for "Total Binding" wells.

    • For "Non-Specific Binding" wells, add 50 µL of a high concentration of a known non-radiolabeled antagonist (e.g., 10 µM Prazosin).

    • Add 50 µL of the serially diluted test compounds or comparators to the appropriate wells.

  • Reaction Incubation:

    • Prepare the radioligand solution. A common choice is [³H]-Prazosin, diluted in Binding Buffer to a final concentration of ~0.5 nM.

    • Add 150 µL of the prepared cell membranes to each well.

    • Add 50 µL of the [³H]-Prazosin solution to all wells to initiate the binding reaction[13]. The total reaction volume is 250 µL.

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration and Washing:

    • Pre-soak a GF/B filter mat in 0.5% polyethylenimine to reduce non-specific binding.

    • Rapidly harvest the contents of the assay plate onto the filter mat using a cell harvester, washing each well 3-5 times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4). This separates the membrane-bound radioligand from the unbound radioligand[14].

  • Data Acquisition and Analysis:

    • Dry the filter mat completely.

    • Add liquid scintillation cocktail to each filter spot and count the retained radioactivity using a scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis and calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: hERG Manual Whole-Cell Patch Clamp Assay

This electrophysiological assay is the gold standard for assessing a compound's potential to block the hERG potassium channel, a key indicator of pro-arrhythmic risk.

Rationale: Drug-induced inhibition of the hERG channel can prolong the cardiac action potential, leading to a condition known as Long QT Syndrome, which can trigger fatal arrhythmias[10]. Regulatory agencies mandate this testing for most new chemical entities.

Methodology:

  • Cell Preparation:

    • Use HEK293 cells stably expressing the human hERG (Kv11.1) channel.

    • Culture cells to 70-90% confluency and detach for experiments.

    • Maintain cells in an external solution (in mM: 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4).

  • Patch Clamp Recording:

    • Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier at physiological temperature (36 ± 1 °C)[15].

    • Use borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with internal solution (in mM: 120 KCl, 10 EGTA, 5.37 CaCl₂, 1.75 MgCl₂, 10 HEPES, 4 Na₂-ATP, pH adjusted to 7.2).

    • Achieve a high-resistance (>1 GΩ) seal between the pipette and the cell membrane before rupturing the membrane to obtain the whole-cell configuration.

  • Voltage Protocol and Data Acquisition:

    • Hold the cell at a potential of -80 mV.

    • Apply a standardized voltage protocol to elicit the hERG current. A common FDA-recommended protocol involves a depolarizing step to +40 mV for 500 ms, followed by a repolarizing ramp down to -80 mV over 100 ms. This entire protocol is repeated every 5 seconds[16][17].

    • Measure the peak tail current during the repolarizing ramp, as this is the primary measure of hERG channel activity.

  • Compound Application and Analysis:

    • Establish a stable baseline current in the presence of vehicle (e.g., 0.1% DMSO).

    • Apply increasing concentrations of 1-(2,4,6-Trimethylbenzyl)piperazine or comparator compounds via a perfusion system, allowing the current to reach steady-state at each concentration.

    • Record the current inhibition at each concentration relative to the baseline.

    • Plot the percent inhibition versus the log concentration of the compound and fit the data to a Hill equation to determine the IC50 value.

Protocol 3: MATE1 Transporter Inhibition Assay

This cell-based assay measures the inhibition of the MATE1 transporter, which is critical for the excretion of cationic drugs.

Rationale: Inhibition of MATE1 can cause the accumulation of co-administered drugs that are substrates of this transporter (like metformin), leading to potential toxicity and adverse drug-drug interactions[11].

Methodology:

  • Cell Culture:

    • Seed HEK293 cells stably overexpressing human MATE1 (and parallel vector-control cells) in poly-D-lysine-coated 24-well plates.

    • Culture for 24-48 hours until approximately 90% confluent.

  • Uptake Assay:

    • Wash cells once with pre-warmed Hank's Buffered Salt Solution (HBSS).

    • To establish an outward-directed proton gradient (which drives substrate uptake in this in vitro configuration), pre-incubate the MATE1-expressing cells for 20-30 minutes at 37°C in HBSS containing 30 mM NH₄Cl[18][19].

    • Remove the pre-incubation buffer.

    • Initiate the uptake by adding HBSS (pH 7.4, NH₄Cl-free) containing the fluorescent MATE1 substrate (e.g., 2-10 µM ASP⁺, 4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide) and varying concentrations of the test compound or comparators[20].

    • Incubate for a short period within the linear range of transport (typically 1-2 minutes) at 37°C[20].

  • Termination and Lysis:

    • Stop the transport by rapidly aspirating the uptake solution and washing the cells four times with ice-cold HBSS, which may contain a potent inhibitor like cimetidine (500 µM) to prevent any further transport during washing[19].

    • Lyse the cells in each well with a buffer containing 1% Triton X-100.

  • Quantification and Analysis:

    • Transfer the lysate to a black 96-well plate.

    • Measure the fluorescence of the accumulated ASP⁺ using a fluorescence plate reader.

    • Subtract the fluorescence values from the vector-control cells to determine MATE1-specific transport.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting percent inhibition against the log concentration of the inhibitor and fitting with a non-linear regression model.

G cluster_0 Cellular Environment Receptor Adrenergic Receptor (α1A) Cell Membrane Gq Gq Protein PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Triggers PKC PKC DAG->PKC Activates BZP 1-Benzylpiperazine (Off-Target Ligand) BZP->Receptor:f0 Binds & Activates

Sources

Comparative

Meta-Analysis of Piperazine Derivatives in CNS Research

Executive Summary: The Privileged Scaffold In the landscape of Central Nervous System (CNS) drug discovery, the piperazine moiety acts as a "privileged scaffold"—a molecular framework capable of providing ligands for div...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of Central Nervous System (CNS) drug discovery, the piperazine moiety acts as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Unlike rigid tricyclic structures (e.g., phenothiazines) or benzodiazepines, piperazine derivatives offer a unique modularity. They allow for the precise tuning of selectivity between serotonin (5-HT) and dopamine (D) receptor subtypes, a critical requirement for "third-generation" antipsychotics and anxiolytics.

This guide synthesizes data from recent medicinal chemistry literature to compare piperazine-based candidates against traditional scaffolds, focusing on 5-HT1A affinity , metabolic stability , and selectivity profiles .

Pharmacodynamic Meta-Analysis: Piperazines vs. Alternatives[1][2]

The following analysis aggregates binding affinity (


) and functional potency (

) data. The core advantage of arylpiperazines lies in their ability to decouple anxiolysis from sedation—a major limitation of benzodiazepines.
Comparative Performance Matrix
FeatureArylpiperazines (e.g., Buspirone, Aripiprazole)Benzodiazepines (e.g., Diazepam)Tricyclics/Phenothiazines (e.g., Chlorpromazine)
Primary Target 5-HT1A (Partial Agonist) / D2GABA-A (Allosteric Modulator)Non-selective (D2, H1, M1,

1)
Affinity (

) Range
0.5 nM – 25 nM (High Potency)5 nM – 100 nM1 nM – 50 nM
Selectivity Ratio High (Tunable via N4-substituent)Low (Broad GABA-A subtype binding)Very Low ("Dirty drugs")
CNS Side Effects Dizziness, Akathisia (D2 related)Sedation, Amnesia, Dependence EPS, Sedation, Anticholinergic effects
Metabolic Liability High (Ring oxidation, N-dealkylation)Moderate (CYP3A4/2C19)Moderate to High

Key Insight: While Benzodiazepines act as "brakes" on the entire CNS via GABA inhibition, Piperazines act as "modulators." For example, 1-(2-methoxyphenyl)piperazine derivatives can achieve


 values as low as 0.6 nM  at the 5-HT1A receptor [1, 3], representing a 10-fold potency advantage over many traditional anxiolytics without the sedative burden.

Structure-Activity Relationship (SAR) Mechanics

The biological activity of piperazine derivatives hinges on the "N1-Aryl / N4-Linker" dichotomy.

The Pharmacophore Logic
  • N1-Aryl Terminus (The Anchor): This moiety drives the primary affinity. A phenyl ring with an ortho-alkoxy group (e.g., 2-methoxy) is critical for 5-HT1A recognition.

  • The Basic Nitrogen (The Trigger): The protonated N4 nitrogen forms a crucial salt bridge with the aspartate residue (Asp3.32 ) in the receptor's transmembrane domain [5].

  • N4-Linker (The Selector): Long-chain arylpiperazines (LCAPs) utilize a flexible alkyl linker (2-4 carbons) to reach secondary binding pockets, determining selectivity against 5-HT2A or D2 receptors [2, 3].

Visualization: The Piperazine Pharmacophore Signaling Logic

SAR_Mechanism Piperazine Piperazine Core (Scaffold) N4_Sub N4-Linker-Terminus (Long Chain) Piperazine->N4_Sub Selectivity Tuning Receptor 5-HT1A Receptor (Transmembrane Domain) Piperazine->Receptor Salt Bridge (Asp3.32 Interaction) N1_Sub N1-Aryl Group (e.g., 2-methoxyphenyl) N1_Sub->Piperazine Hydrophobic Interaction (Phe6.52) N4_Sub->Receptor Secondary Pocket Binding Effect Functional Outcome (Anxiolysis/Antidepressant) Receptor->Effect G-Protein Signaling

Figure 1: Mechanistic logic of Piperazine SAR. The scaffold acts as a bridge, utilizing the protonated nitrogen to anchor to Asp3.32 while the N1 and N4 substituents probe hydrophobic pockets for specificity.

Critical Experimental Protocols

To validate piperazine derivatives, researchers must employ self-validating assays that account for the scaffold's specific metabolic liabilities.

Protocol A: [³H]-8-OH-DPAT Radioligand Binding Assay

Purpose: To determine the affinity (


) of the derivative for the 5-HT1A receptor.
  • Membrane Preparation:

    • Homogenize rat hippocampal tissue (rich in 5-HT1A) in 50 mM Tris-HCl (pH 7.4) .

    • Validation Step: Ensure buffer contains 10 µM Pargyline (MAO inhibitor) to prevent ligand degradation.

  • Incubation:

    • Mix 100 µL membrane suspension + 50 µL [³H]-8-OH-DPAT (0.5 nM final) + 50 µL Test Compound (10⁻¹⁰ to 10⁻⁵ M).

    • Incubate at 25°C for 60 minutes .

  • Termination:

    • Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Data Analysis:

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: Microsomal Metabolic Stability Assay

Purpose: Piperazine rings are prone to oxidative opening. This assay quantifies intrinsic clearance (


).
  • Reaction System:

    • Test compound (1 µM) + Human Liver Microsomes (0.5 mg protein/mL) in Phosphate Buffer (100 mM, pH 7.4).

  • Initiation:

    • Add NADPH-regenerating system (MgCI₂, Glucose-6-phosphate, G6PDH, NADP+).

    • Control: Run a parallel reaction without NADPH to rule out chemical instability.

  • Sampling:

    • Aliquot at 0, 5, 15, 30, and 60 mins. Quench immediately with ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis:

    • LC-MS/MS quantification of parent compound depletion.

    • Success Metric: A half-life (

      
      ) > 30 minutes indicates acceptable stability for lead candidates.
      

Screening Workflow & Optimization Strategy

The following diagram outlines the decision tree for advancing a piperazine hit, specifically addressing the "Metabolic Gate" which is the most common failure point for this scaffold.

Screening_Workflow Step1 1. In Silico Design (Docking to 5-HT1A/D2) Step2 2. Synthesis (N-Alkylation/Buchwald Coupling) Step1->Step2 Step3 3. Binding Assay (Ki) (Target: < 10 nM) Step2->Step3 Decision1 High Affinity? Step3->Decision1 Step4 4. Functional Assay (GTPγS Binding - Agonist vs Antagonist) Decision1->Step4 Yes Discard Discard / Re-design Linker Decision1->Discard No Step5 5. Metabolic Stability (Microsomes) Step4->Step5 Decision2 t1/2 > 30m? Step5->Decision2 Step6 6. In Vivo Behavioral Models (e.g., Forced Swim Test) Decision2->Step6 Stable Decision2->Discard Unstable (Ring Oxidation)

Figure 2: The "Metabolic Gate" (Step 5) is critical for piperazine derivatives. Compounds failing here often require fluorination of the aryl ring or rigidification of the linker to block oxidation sites.

References

  • López-Rodríguez, M. L., et al. (2002). "Arylpiperazine derivatives acting at 5-HT(1A) receptors."[1][2][3][4][5][6][7] Current Medicinal Chemistry, 9(4), 443-69.[2] Link

  • Leopoldo, M., et al. (2021). "Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors." ACS Chemical Neuroscience, 12(8). Link

  • Glennon, R. A., et al. (1988).[3] "Arylpiperazine Derivatives as High-Affinity 5-HT1A Serotonin Ligands." Journal of Medicinal Chemistry, 31(10), 1968-71.[3] Link

  • Ten, A., et al. (2026).[8] "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry."[8][9] Central Nervous System Agents in Medicinal Chemistry. Link

  • Zlatović, M. V., et al. (2006). "Influence of N–1 substituent properties on binding affinities of arylpiperazines to the binding site of 5–HT1A receptor." Journal of the Serbian Chemical Society, 71(11). Link

Sources

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